6-Phenylpiperidine-2,4-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYLHJWZATWPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118264-04-3 | |
| Record name | 6-phenylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Landscape of 6-Phenylpiperidine-2,4-dione and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting its importance as a privileged scaffold in drug design.[1] This technical guide delves into the biological activities of piperidinedione derivatives, with a specific focus on the potential of the 6-phenylpiperidine-2,4-dione scaffold.
While literature directly investigating the this compound core is nascent, a wealth of data exists for structurally related analogs, particularly phenyl-piperidine-2,6-diones (phenyl-glutarimides) and substituted piperidin-4-ones. By examining these closely related compounds, we can infer the probable biological profile and therapeutic potential of the target scaffold. This guide synthesizes available data on the anticancer, anticonvulsant, and antimicrobial activities of these derivatives, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in future research and development.
Anticancer and Cytotoxic Activity: From Cytotoxicity to Targeted Protein Degradation
Piperidine derivatives have demonstrated significant potential as anticancer agents.[3] Studies have shown that various substituted piperidones exhibit tumor-selective toxicity, proving highly toxic to cancer cell lines while remaining less so towards non-malignant cells.[3][4] A key area where phenyl-piperidinediones have gained prominence is in the field of Proteolysis-Targeting Chimeras (PROTACs).
Phenyl-Glutarimides as Cereblon (CRBN) Binders for PROTACs
The glutarimide ring of phenyl-piperidine-2,6-dione derivatives is crucial for binding to the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This interaction is exploited in PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] Phenyl-glutarimide (PG) analogs have been developed as stable and efficient CRBN binders, forming the "warhead" of potent PROTACs aimed at degrading proteins implicated in cancer, such as Bromodomain and Extra-Terminal (BET) proteins.[5][6][7]
Quantitative Data: Cytotoxicity and Degradation Efficacy
The efficacy of these compounds is measured by their ability to inhibit cancer cell growth (IC50) and degrade the target protein (DC50).
| Compound Class | Cell Line | Target Protein | IC50 | DC50 | Reference |
| PG-BET PROTAC (4c) | MV4-11 (Human AML) | BRD4 | 3 pM | 0.87 nM | [5][6] |
| Phenyl Dihydrouracil PROTAC (5) | T-ALL | LCK | - | Most Potent | [8] |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | - | Varies | - | [4] |
AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia
Experimental Protocols: Cytotoxicity and Binding Assays
-
Cell Viability (MTT Assay):
-
Cell Lines: Human cancer cell lines (e.g., MV4-11, Ca9-22, MCF7) and non-malignant cells (e.g., HGF, Hs27 fibroblasts) are used.[3][4]
-
Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured with a microplate reader to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) is calculated from dose-response curves.[9]
-
-
CRBN Binding (Fluorescence Polarization Assay):
-
Principle: This assay measures the binding affinity of a compound to a target protein.
-
Procedure: A fluorescently labeled ligand (probe), such as Cy5-conjugated lenalidomide, is incubated with the CRBN protein.[5] Test compounds are added in increasing concentrations.
-
Measurement: If the test compound binds to CRBN, it displaces the fluorescent probe, causing a decrease in the fluorescence polarization signal. The IC50 value, representing the concentration of the compound that displaces 50% of the probe, is determined.[5]
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Anticonvulsant Activity
The piperidine-2,6-dione (glutarimide) scaffold is historically linked to anticonvulsant activity. The most notable example is Aminoglutethimide, a 3-phenyl-3-ethyl-piperidine-2,6-dione derivative initially introduced as an anticonvulsant in 1960.[10][11] Though later repurposed due to its steroidogenesis-inhibiting properties, its initial application highlights the potential of this chemical class in treating epilepsy.[10][11] Subsequent research has explored various N-phenylacetamide and pyrrolidine-2,5-dione derivatives for anticonvulsant effects, providing a framework for evaluating new compounds.[12]
Quantitative Data: Anticonvulsant Efficacy
Efficacy is determined by the median effective dose (ED50) required to protect animals from seizures in standardized tests.
| Compound Class | Test | ED50 (mg/kg) | Neurotoxicity | Reference |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES | 40.96 | - | [13] |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | scPTZ | 85.16 | - | [13] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | Active at 100-300 mg/kg | Varies | [12] |
Experimental Protocols: Anticonvulsant Screening
-
Maximal Electroshock (MES) Test:
-
Purpose: Models generalized tonic-clonic seizures.
-
Procedure: An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure.
-
Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component of the seizure is recorded as a measure of protection.[12][13]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: Models clonic or myoclonic seizures.
-
Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce seizures.
-
Endpoint: The absence of a clonic seizure for a defined period (e.g., 5 seconds) within a 30-minute observation window indicates protection.[13]
-
-
Rotarod Neurotoxicity Test:
-
Purpose: Assesses motor impairment and sedation, common side effects of anticonvulsants.
-
Procedure: Animals are placed on a rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[12]
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Antimicrobial Activity
While specific data on the antimicrobial properties of 6-phenylpiperidine-2,4-diones are scarce, extensive research on related 2,6-diaryl-piperidin-4-ones demonstrates that the piperidine scaffold is a promising template for developing antimicrobial agents.[14] These compounds and their thiosemicarbazone derivatives have shown significant activity against a range of bacteria and fungi.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of 2,6-diaryl-3-methyl-4-piperidone derivatives is summarized below.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | B. subtilis (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |
| 1a | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 | [14] |
| 2a | 31.25 | 62.5 | 31.25 | - | - | [14] |
| 3a | 31.25 | 62.5 | 62.5 | - | - | [14] |
| 1b | 31.25 | 31.25 | 31.25 | 31.25 | 31.25 | [14] |
| 2b | 15.62 | 31.25 | 15.62 | 15.62 | 15.62 | [14] |
| 3b | 15.62 | 31.25 | 31.25 | 15.62 | 15.62 | [14] |
| Ampicillin | 25 | 50 | 25 | - | - | [14] |
| Terbinafine | - | - | - | 50 | 50 | [14] |
Compounds 1a-3a are piperidin-4-ones; 1b-3b are their thiosemicarbazone derivatives.
Experimental Protocols: Antimicrobial Susceptibility Testing
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Bacterial and Fungal Strains: Standard strains are used, such as Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Bacillus subtilis (MTCC-441), Candida albicans, and Aspergillus niger.[14]
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Disk Diffusion Method:
-
Procedure: A standardized inoculum of the microorganism is spread over the surface of an agar plate (e.g., Mueller-Hinton agar).[14] Sterile paper discs impregnated with the test compound are placed on the agar surface.
-
Measurement: After incubation, the diameter of the clear zone of growth inhibition around each disc is measured.
-
-
Broth Microdilution Method (for MIC determination):
-
Procedure: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism.
-
Measurement: Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
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Conclusion
The this compound scaffold and its close chemical relatives represent a class of compounds with significant and diverse biological potential. The established activities of phenyl-glutarimides as potent modulators of the CRBN E3 ligase position them at the forefront of targeted protein degradation, a revolutionary approach in cancer therapy. The historical and ongoing research into related structures as anticonvulsant agents underscores their potential in neuroscience. Furthermore, the broad antimicrobial activity of the parent piperidinone core suggests another avenue for therapeutic development. This guide provides a foundational blueprint for researchers, consolidating the known biological activities, quantitative data, and experimental methodologies necessary to explore and unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
- 10. Amphenone B - Wikipedia [en.wikipedia.org]
- 11. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The 6-Phenylpiperidine-2,4-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpiperidine-2,4-dione scaffold, a derivative of the glutarimide ring system, is emerging as a significant pharmacophore in medicinal chemistry. Its structural features offer a versatile platform for the design of novel therapeutic agents, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this promising core structure.
Synthesis of the this compound Core
The construction of the this compound ring system can be achieved through several synthetic strategies. One notable method involves a base-induced retro-Mannich reaction. This approach provides a direct route to the core structure and allows for the introduction of various substituents on the phenyl ring and the piperidine nitrogen, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis via Retro-Mannich Reaction
A general procedure for the synthesis of this compound derivatives involves the following steps:
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Starting Material Preparation: Synthesis of a suitable precursor, often a polysubstituted piperidone, is the initial step. This can be achieved through multicomponent reactions, such as the Mannich reaction, involving an amine, an aldehyde (e.g., benzaldehyde), and a β-ketoester.
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Cyclization and Rearrangement: The precursor is then subjected to a base-induced cyclization and retro-Mannich reaction. A strong base, such as sodium ethoxide in ethanol, is typically employed to facilitate the ring closure and subsequent rearrangement to form the desired this compound.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.
Biological Activities and Therapeutic Potential
While research on the this compound scaffold is still evolving, its close structural relationship to the well-studied piperidine-2,6-dione (glutarimide) core provides significant insights into its potential biological activities. Glutarimide derivatives, such as thalidomide and its analogs, are known to exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction leads to the targeted degradation of specific proteins, a mechanism with profound implications for cancer therapy.
It is hypothesized that this compound derivatives may also function as ligands for CRBN, thereby acting as molecular glues or as warheads for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Anticancer Activity
The potential of this compound derivatives as anticancer agents is a primary area of investigation. By targeting protein degradation pathways, these compounds could offer a novel approach to eliminating oncoproteins that are difficult to inhibit with traditional small molecules.
The cytotoxic effects of this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to quantify the cytotoxic potency of the compounds.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 2 | DU-145 | 8.7 |
| Derivative 3 | A549 (Lung) | 12.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this scaffold is not yet widely available in the public domain.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. The piperidine scaffold is present in numerous compounds with anti-inflammatory properties. Derivatives of the this compound core may modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Cell Culture and Stimulation: RAW 264.7 cells are seeded in 96-well plates and pre-treated with the test compounds before being stimulated with LPS to induce an inflammatory response.
-
Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Compounds that can protect neurons from damage and death are of great therapeutic interest. The piperidine moiety is a common feature in many neuroprotective agents. The this compound scaffold could serve as a basis for the development of novel neuroprotective compounds that may act by modulating signaling pathways involved in neuronal survival and apoptosis, such as the PI3K-Akt pathway.
The neuroprotective effects can be evaluated in a cell-based model of oxidative stress, a common mechanism of neuronal damage.
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Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in 96-well plates.
-
Compound Treatment and Oxidative Challenge: Cells are pre-treated with the test compounds and then exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by the percentage of cell viability preserved in the presence of the compound compared to the oxidative challenge control.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for investigation.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
MAPK Signaling Pathway in Cancer and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cell proliferation, differentiation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Potential intervention of the MAPK signaling cascade by novel inhibitors.
PI3K-Akt Signaling Pathway in Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway plays a critical role in promoting cell survival and inhibiting apoptosis. Activation of this pathway is a key mechanism for neuroprotection.
Caption: Hypothesized activation of the PI3K-Akt survival pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and structural similarity to known bioactive molecules, particularly those targeting protein degradation pathways, make it a high-priority target for further investigation. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive biological evaluation across various disease models, and detailed mechanistic studies to elucidate their precise molecular targets and modes of action. The insights gained from these studies will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
Structural Analogs of 6-Phenylpiperidine-2,4-dione: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols
Disclaimer: Direct experimental data on the biological activity of 6-Phenylpiperidine-2,4-dione is limited in the current scientific literature. This guide, therefore, provides a comprehensive overview based on structurally related compounds, particularly analogs featuring the phenylpiperidine and piperidine-dione scaffolds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of this chemical class and to guide future experimental investigations.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] When combined with a phenyl group and a dione functional group, as in this compound, it presents a unique chemical architecture with potential for diverse pharmacological activities, particularly targeting the central nervous system (CNS).[3][4] This technical guide explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of its close structural analogs.
Synthesis of Phenylpiperidine-dione Analogs
The construction of the phenylpiperidine-dione core can be approached through several synthetic strategies. While direct synthesis of the 6-phenyl-2,4-dione is not extensively documented, methods for creating related structures, such as 2,6-diones and phenyl-substituted piperidin-4-ones, provide a roadmap for potential synthetic routes.
A common approach involves a multi-component condensation reaction. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through a Mannich reaction involving an appropriate ketone (e.g., ethyl methyl ketone), benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[5] This methodology could potentially be adapted to create the 2,4-dione scaffold.
Another relevant synthetic pathway is the Michael addition. The synthesis of 2,6-piperidinediones has been accomplished by the initial condensation of aromatic aldehydes with cyanoacetamide, followed by a Michael addition with ethyl cyanoacetate or diethylmalonate.[4]
Below is a generalized workflow for the synthesis of phenylpiperidine analogs.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been investigated for a range of biological activities, primarily focusing on CNS effects and antimicrobial properties.
Central Nervous System Activity
Derivatives of piperidine-2,6-dione have demonstrated significant anticonvulsant, sedative, and analgesic properties.[4] The structure-activity relationship suggests that substitutions on the phenyl ring and the piperidine nitrogen are critical for modulating potency and activity. For example, certain N-alkylated derivatives showed enhanced hypnotic activity.[4] Phenylpiperidines, in general, are well-known for their CNS effects, with many acting as potent analgesics through interaction with opioid receptors.[6][7] The orientation of the phenyl group (axial vs. equatorial) has been shown to be a key determinant of analgesic potency in 4-phenylpiperidine analogs.[6]
Antimicrobial Activity
Analogs such as 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones have been screened for in vitro antibacterial and antifungal activity.[5] The results indicate that these compounds can exhibit significant antimicrobial effects against various bacterial and fungal strains. The addition of a thiosemicarbazone moiety to the piperidin-4-one core was found to enhance antifungal activity significantly.[5]
Quantitative Data Summary
The biological activities of various structural analogs are summarized in the tables below for comparative analysis.
Table 1: CNS Activity of Selected Piperidine-2,6-dione Analogs [4]
| Compound ID | Structure (General) | Anticonvulsant Activity (% Protection vs. MES) | Analgesic Activity (Writhing Inhibition %) | Hypnotic Activity (Reduction in Motor Activity %) |
| 2a | 3-Cyano-4-phenyl-piperidine-2,6-dione | 60 | 55 | 40 |
| 2b | 3-Cyano-4-(4-chlorophenyl)-piperidine-2,6-dione | 70 | 65 | 50 |
| 2f | 3-Cyano-4-(4-methoxyphenyl)-piperidine-2,6-dione | 80 | 75 | 65 |
| 4a | 3,3-Dicyano-4-phenyl-piperidine-2,6-dione | 50 | 45 | 30 |
| 5e | N-Methyl-3,3-dicyano-4-phenyl-piperidine-2,6-dione | 65 | 60 | 55 |
Note: Data represents selected compounds and activities from the cited study for illustrative purposes. MES = Maximal Electroshock Seizure test. All compounds administered at 100 mg/kg I.P.
Table 2: Antimicrobial Activity of 6-Phenylpiperidin-4-one Analogs [5]
| Compound ID | R Group | R' Group | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans |
| 1a | H | H | 12.5 | >100 |
| 2a | CH₃ | H | 6.25 | >100 |
| 3a | C₂H₅ | H | 6.25 | >100 |
| 1b | H | Thiosemicarbazone | 6.25 | 12.5 |
| 2b | CH₃ | Thiosemicarbazone | 3.12 | 6.25 |
| 3b | C₂H₅ | Thiosemicarbazone | 3.12 | 6.25 |
Note: MIC = Minimum Inhibitory Concentration. Structure: 3-R-2-(4'-R')-6-phenylpiperidin-4-one.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of phenylpiperidine-dione analogs.
Synthesis Protocol: 3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones[5]
-
Condensation: A mixture of an appropriate substituted benzaldehyde (0.1 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is refluxed for 4-6 hours.
-
Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure piperidin-4-one derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
Pharmacological Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)[4]
-
Animal Model: Adult male albino mice (20-25 g) are used. Animals are divided into control and test groups (n=6-8 per group).
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% Tween 80) and administered intraperitoneally (I.P.) at a dose of 100 mg/kg. The control group receives the vehicle only.
-
Seizure Induction: 30 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic extension phase in the drug-treated group is calculated and compared to the control group.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms for many piperidine-dione analogs are still under investigation, their CNS effects likely involve modulation of key neurotransmitter systems or ion channels. Phenylpiperidine opioids, for example, act as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.
Conclusion
The this compound core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By examining the synthesis and biological activities of its close structural analogs, including piperidine-2,6-diones and 6-phenylpiperidin-4-ones, researchers can identify viable synthetic routes and predict potential pharmacological profiles. The available data strongly suggest that analogs of this compound are likely to possess significant CNS and antimicrobial activities. Further synthesis and systematic screening of a dedicated compound library are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
Potential Therapeutic Targets of 6-Phenylpiperidine-2,4-dione: A Technical Guide
Disclaimer: This technical guide addresses the potential therapeutic targets of 6-phenylpiperidine-2,4-dione. It is important to note that, based on a comprehensive review of publicly available scientific literature, there is currently a lack of specific experimental data for this exact compound. Therefore, this document infers potential therapeutic targets and mechanisms of action from structurally related compounds, particularly those containing the piperidine-2,4-dione (also known as aza-glutarimide) or the closely related glutarimide (piperidine-2,6-dione) scaffold. The information presented herein is intended for research and drug development professionals and should be used as a guide for hypothesis generation and future investigation.
Introduction to the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making it a privileged scaffold in medicinal chemistry.[1] The pharmacological promiscuity of the piperidine core stems from its ability to adopt various conformations, allowing for precise spatial orientation of substituents that can interact with a wide range of biological targets.
The Glutarimide and Piperidine-2,4-dione Core: A Gateway to Novel Therapeutics
While specific data on this compound is scarce, the structurally analogous piperidine-2,6-dione (glutarimide) scaffold is the cornerstone of a class of highly successful drugs, including thalidomide, lenalidomide, and pomalidomide.[2] These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4]
The primary target of these glutarimide-based drugs is the protein Cereblon (CRBN) , which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[2][3][5] By binding to CRBN, these molecules modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4] This targeted protein degradation is a novel and powerful therapeutic modality.
Given the structural similarity between the piperidine-2,6-dione core of IMiDs and the piperidine-2,4-dione core of the compound , it is plausible that this compound could also interact with Cereblon. The phenyl substituent at the 6-position would likely influence the binding affinity and the recruitment of specific neosubstrates.
Potential Neosubstrates and Downstream Effects
If this compound were to act as a CRBN modulator, its therapeutic effects would be dictated by the specific proteins it targets for degradation. The neosubstrates of known glutarimide-based drugs include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[4] The degradation of these proteins leads to anti-proliferative and immunomodulatory effects.
The nature of the substituent on the glutarimide ring is a key determinant of neosubstrate specificity. Therefore, the 6-phenyl group in this compound could potentially lead to the recruitment of a different set of neosubstrates, opening up possibilities for novel therapeutic applications beyond hematological cancers.
Other Potential Therapeutic Targets of Piperidine Derivatives
Beyond CRBN modulation, the broader class of piperidine derivatives has been associated with a multitude of other biological activities. The following table summarizes some of the observed activities and potential targets for various piperidine-containing compounds, which could serve as a starting point for investigating this compound.
| Compound Class | Biological Activity | Potential Therapeutic Target(s) | Reference(s) |
| Piperidin-4-one derivatives | Anticancer, Antimicrobial | Not specified | [6][7] |
| 2,6-diaryl-3-methyl-4-piperidones | Analgesic, Local anesthetic, Antifungal | Not specified | |
| Piperidine carboxamides | Antimalarial | Proteasome β5 subunit | [8] |
| 2,5-Disubstituted piperidines | GABA uptake inhibition | GABA transporters | [9] |
| 2,6-disubstituted N-arylsulfonyl piperidines | γ-secretase inhibition (Alzheimer's disease) | γ-secretase | [9] |
Experimental Protocols for Target Identification and Validation
For researchers interested in investigating the therapeutic potential of this compound, a logical first step would be to assess its activity in relevant biological assays. Below is a generalized protocol for a cell viability assay, which is a common initial screen for anticancer compounds.
General Protocol for MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line like MM.1S for potential CRBN-related activity)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing a Potential Mechanism of Action
To illustrate a potential mechanism of action for this compound, the following diagram depicts the hypothetical Cereblon-mediated degradation of a neosubstrate protein.
Caption: Hypothetical mechanism of this compound acting as a molecular glue to induce the degradation of a neosubstrate protein via the CRL4-CRBN E3 ubiquitin ligase pathway.
Conclusion and Future Directions
While the therapeutic targets of this compound remain to be experimentally determined, the structural analogy to known Cereblon-binding agents provides a strong rationale for investigating its potential as a targeted protein degrader. Researchers are encouraged to synthesize this compound and screen it against a panel of cancer cell lines, particularly those of hematological origin. Subsequent studies could involve affinity-based proteomics to identify direct binding partners and global proteomics to uncover its effects on the cellular proteome, thereby elucidating its mechanism of action and identifying potential neosubstrates. Furthermore, exploring its activity against other targets associated with the broader piperidine class could reveal novel therapeutic avenues.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutarimide - Wikipedia [en.wikipedia.org]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
In Vitro Profile of 6-Phenylpiperidine-2,4-dione: A Review of Available Research
A comprehensive search for in vitro studies on the specific compound 6-Phenylpiperidine-2,4-dione has revealed a significant lack of publicly available data. Despite a broad investigation into scientific literature and databases, no dedicated studies detailing the biological activities, mechanism of action, or specific experimental protocols for this molecule could be identified.
The piperidine scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents with a wide array of biological activities, including but not limited to anticancer, central nervous system, and antimicrobial effects. Similarly, the piperidine-2,4-dione moiety is a known pharmacophore present in various biologically active compounds. However, the specific combination in this compound does not appear to have been the subject of published in vitro research.
While direct studies on this compound are absent, the broader class of phenyl-substituted piperidines and piperidine-dione derivatives has been investigated for various therapeutic applications. These studies, however, focus on molecules with different substitution patterns or related heterocyclic cores. For instance, research has been conducted on derivatives of piperidin-4-ones and piperidine-2,6-diones, which have shown activities such as inhibition of cancer cell growth and modulation of various enzymes and receptors.
Given the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers and drug development professionals interested in the potential of this compound would likely need to initiate foundational in vitro studies to characterize its biological profile. Such studies would typically begin with screening against a panel of biological targets to identify potential activities, followed by more detailed mechanistic and cell-based assays.
It is recommended that any future research on this compound be published to contribute to the collective scientific knowledge and to enable further exploration of its potential therapeutic value. Until such data becomes available, a technical guide on the in vitro studies of this compound cannot be constructed.
The Piperidine-2,4-dione Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, the piperidine-2,4-dione scaffold has emerged as a privileged structure, conferring unique physicochemical properties that are advantageous for drug design. This technical guide provides an in-depth exploration of the discovery and history of piperidine-2,4-diones, detailed experimental protocols for their synthesis, a compilation of their physicochemical and biological data, and an overview of their therapeutic potential through the modulation of key signaling pathways.
Discovery and Historical Context
The precise first synthesis of the unsubstituted piperidine-2,4-dione ring is not prominently documented in early chemical literature. However, its conceptual origins are intrinsically linked to the development of intramolecular cyclization reactions in the late 19th and early 20th centuries. The most pivotal of these is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann. This intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester became a foundational method for the formation of five- and six-membered rings.
While early examples focused on carbocyclic systems, the application of the Dieckmann condensation to the synthesis of heterocyclic compounds, including piperidones, followed. A notable historical point of reference, though for a related isomer, is the serendipitous discovery of the biological activity of aminoglutethimide , a piperidine-2,6-dione. Initially introduced as an anticonvulsant in 1960, it was later found to be a potent inhibitor of steroidogenesis, leading to its repurposing as an anticancer agent. This discovery highlighted the potential of piperidine-dione scaffolds to interact with biological targets and spurred further interest in this class of compounds.
The synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization has been a subject of study for decades, with a 1992 publication reporting a modest 15% yield for one such reaction. Modern advancements have significantly improved the efficiency and versatility of this and other synthetic routes.
Key Synthetic Methodologies
The construction of the piperidine-2,4-dione core can be achieved through several synthetic strategies, with the Dieckmann condensation remaining a prominent and versatile approach.
Dieckmann Condensation
The Dieckmann condensation involves the intramolecular cyclization of an N-substituted β-aminoethyl malonate derivative. The general scheme proceeds as follows:
Detailed Experimental Protocol: Synthesis of 6-Substituted Piperidine-2,4-diones via Dieckmann Cyclization (Adapted from Marson and Yau, 2015)
This protocol describes a flexible route to variously substituted piperidine-2,4-diones.
Step 1: Synthesis of β-Amino Esters A solution of a β-keto ester in a suitable solvent is treated with ammonium acetate and acetic acid to form the corresponding vinylogous carbamate. This intermediate is then reduced in situ with a reducing agent like sodium triacetoxyborohydride to yield the β-amino ester.
Step 2: Acylation of β-Amino Esters The β-amino ester is coupled with a malonic acid monoester derivative (e.g., monomethyl malonate) using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This reaction affords the corresponding amidodiester.
Step 3: Dieckmann Cyclization and Decarboxylation The amidodiester is subjected to intramolecular cyclization using a strong base, such as sodium methoxide in methanol, to yield the intermediate 3-methoxycarbonyl-piperidine-2,4-dione. This intermediate is then hydrolyzed and decarboxylated in a one-pot procedure, often by treatment with sodium methoxide in wet acetonitrile, to afford the final piperidine-2,4-dione product.
Purification: The final product is typically purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the physical and spectroscopic data for a selection of substituted piperidine-2,4-diones.
| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Yield (%) |
| 1 | H | H | C5H7NO2 | 113.11 | 98-103 | 3.35 (t, 2H), 2.65 (t, 2H), 2.40 (s, 2H) | 208.1, 171.5, 49.8, 41.2, 30.5 | - |
| 2 | Ph | H | C11H11NO2 | 189.21 | 155-157 | 7.20-7.40 (m, 5H), 4.60 (dd, 1H), 3.00-3.20 (m, 2H), 2.50-2.70 (m, 2H) | 206.8, 170.2, 138.5, 128.9, 128.1, 126.5, 60.1, 48.9, 31.2 | 75 |
| 3 | Me | H | C6H9NO2 | 127.14 | 110-112 | 4.00 (q, 1H), 3.00-3.20 (m, 2H), 2.50-2.70 (m, 2H), 1.30 (d, 3H) | 207.5, 171.0, 55.3, 49.2, 31.8, 18.5 | 82 |
| 4 | H | Me | C6H9NO2 | 127.14 | 121-123 | 3.40 (t, 2H), 2.70 (m, 1H), 2.50 (dd, 1H), 2.20 (dd, 1H), 1.10 (d, 3H) | 208.0, 171.3, 49.5, 40.1, 38.7, 21.3 | 68 |
Biological Activity and Signaling Pathways
Piperidine-2,4-dione derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors. Their ability to present substituents in a defined three-dimensional space makes them attractive scaffolds for targeting the active sites of enzymes.
Enzyme Inhibition
Several studies have highlighted the potential of piperidine-2,4-diones as inhibitors of various enzymes, including kinases and hydrolases. For example, derivatives of this scaffold have been explored as potential inhibitors of IκB kinase β (IKKβ) , a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.
Experimental Protocol: IKKβ Inhibition Assay
Principle: The inhibitory activity of a compound against IKKβ can be determined using a variety of methods, including radiometric assays, fluorescence-based assays, or immunoassays that measure the phosphorylation of a substrate peptide.
General Procedure (Fluorescence-Based Assay):
-
Recombinant human IKKβ is incubated with the test compound (piperidine-2,4-dione derivative) at various concentrations in a suitable assay buffer.
-
A fluorescently labeled substrate peptide (e.g., a peptide derived from IκBα) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is determined. This can be achieved by separating the two species (e.g., by capillary electrophoresis or HPLC) and quantifying their respective fluorescence.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The piperidine-2,4-dione scaffold represents a versatile and valuable core for the development of novel therapeutic agents. Its rich history, rooted in classical organic synthesis, continues to evolve with the development of more efficient and stereoselective synthetic methodologies. The demonstrated ability of its derivatives to potently and selectively inhibit key enzymes underscores its potential in addressing a range of diseases, from inflammatory disorders to cancer. Future research in this area will likely focus on the exploration of novel synthetic routes to access a wider diversity of substituted piperidine-2,4-diones, the elucidation of their structure-activity relationships against a broader range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to advance promising candidates into clinical development. The continued investigation of this remarkable heterocyclic motif holds significant promise for the future of drug discovery.
An In-depth Technical Guide to Piperidine-2,4-dione-type Azaheterocycles
For Researchers, Scientists, and Drug Development Professionals
The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This heterocyclic system has garnered significant attention due to its presence in numerous natural products and its potential as a versatile building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of piperidine-2,4-dione-type azaheterocycles, with a focus on their applications in drug discovery.
Synthesis of Piperidine-2,4-dione Derivatives
The synthesis of the piperidine-2,4-dione ring system and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern on the heterocyclic core.
Dieckmann Cyclization
A common and effective method for the synthesis of the piperidine-2,4-dione scaffold is the Dieckmann cyclization of β-amino esters. This intramolecular condensation reaction provides a straightforward route to the core structure.
Synthesis of Substituted Derivatives
The functionalization of the piperidine-2,4-dione core at various positions allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Biological Activities and Quantitative Data
Piperidine-2,4-dione derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative data for various derivatives.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of piperidine-2,4-dione derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted piperidine-2,6-dione | H2228 | 0.024 | [1] |
| 3-aryl-piperidine-2,4-dione analog | PC3 | 0.81 | [2] |
| 1-aryl-piperidine-2,6-dione | K562 | Not specified | [2] |
| Piperidine-2,6-dione derivative | Multiple | Not specified | [3] |
Antimicrobial Activity
The piperidine-2,4-dione scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidone | S. aureus | 12 | [4] |
| 2,6-diaryl-3-methyl-4-piperidone | E. coli | 8 | [4] |
| 2,6-diaryl-3-methyl-4-piperidone | B. subtilis | 10 | [4] |
Anti-inflammatory and Neuroprotective Activities
Emerging research has indicated the potential of piperidine-2,4-dione derivatives in treating inflammatory conditions and neurodegenerative diseases.
| Compound/Derivative | Biological Activity | Assay | IC50/EC50 | Reference |
| Substituted dipiperidine | CCR2 antagonist | In vitro | Nanomolar range | [5] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | NO production inhibition | LPS-stimulated RAW 264.7 cells | 0.86 µM | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | TNF-α production inhibition | LPS-stimulated RAW 264.7 cells | 1.87 µM | [6] |
| Indanone/piperidine hybrid | Neuroprotection | OGD/R-induced neuronal injury | Not specified | [7] |
Mechanisms of Action
The biological effects of piperidine-2,4-dione derivatives are mediated through various molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.
Induction of Apoptosis in Cancer Cells
A primary mechanism of the anticancer activity of many piperidine-2,4-dione derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of the caspase cascade.
References
- 1. Anti-diarrheal effect of piperine possibly through the interaction with inflammation inducing enzymes: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ressources.unisciel.fr [ressources.unisciel.fr]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Caspase activation via Death Receptors in the presence of ligand [reactome.org]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-objective optimization - American Chemical Society [acs.digitellinc.com]
Pharmacological Profile of 5,5-dimethylpiperidine-2,4-dione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 5,5-dimethylpiperidine-2,4-dione and its analogs. Lacking extensive direct experimental data for the parent compound, this paper extrapolates its potential biological activities and mechanisms of action from structurally related glutarimide and piperidine-2,4-dione derivatives. This document covers synthetic methodologies, potential therapeutic applications including anticonvulsant and anticancer activities, and detailed experimental protocols for preclinical evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds' pharmacological landscape.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Within this class, piperidine-2,4-dione derivatives have garnered significant interest for their diverse biological activities. 5,5-dimethylpiperidine-2,4-dione, a member of the glutarimide class of compounds, presents a unique structural motif with potential for novel therapeutic applications.[2] While direct pharmacological data on 5,5-dimethylpiperidine-2,4-dione is limited, its structural similarity to known bioactive molecules allows for informed predictions of its pharmacological profile.
This guide summarizes the current understanding of 5,5-dimethylpiperidine-2,4-dione analogs, focusing on their synthesis, potential biological activities, and underlying mechanisms of action.
Synthesis of 5,5-dimethylpiperidine-2,4-dione Analogs
The synthesis of 5,5-dimethylpiperidine-2,4-dione and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and overall synthetic strategy.
Dieckmann Cyclization
A common and effective method for the synthesis of substituted piperidine-2,4-diones is the Dieckmann cyclization. This intramolecular condensation of a diester in the presence of a base to form a β-keto ester is a robust and versatile approach.
Michael Addition-Cyclization Cascade
An alternative approach involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the piperidine-2,4-dione ring.
A patent for mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibiting compounds describes a specific synthetic step for the preparation of 5,5-dimethylpiperidine-2,4-dione.[3] In this process, a precursor product is dissolved in a mixture of acetonitrile and water and refluxed for four hours. After cooling and concentration, the product is obtained as an orange solid.[3]
Potential Pharmacological Activities
Based on the pharmacological profiles of structurally related compounds, 5,5-dimethylpiperidine-2,4-dione analogs are predicted to exhibit a range of biological activities.
Anticancer Activity
Glutarimide derivatives have shown significant antiproliferative activity against various cancer cell lines. This activity is often linked to the interaction with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.[4] The binding of glutarimide-based molecules to CRBN can modulate the ubiquitination and subsequent degradation of specific protein targets, leading to cell cycle arrest and apoptosis.[4]
A hypothetical signaling pathway that could be targeted by derivatives of 5,5-dimethylpiperidine-2,4-dione is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]
Anticonvulsant Activity
The piperidinedione scaffold is present in several compounds with anticonvulsant properties. It is suggested that these compounds may exert their effects through modulation of GABAergic neurotransmission or by interacting with voltage-gated ion channels. The structural similarity to glutethimide, a known sedative-hypnotic, suggests potential CNS depressant and anticonvulsant effects.[6]
Anti-inflammatory Activity
Derivatives of 5,5-dimethylpiperidine-2,4-dione are mentioned in patents for compounds that inhibit mitogen-activated protein kinase-activated protein kinase-2 (MK-2).[3] MK-2 is a key component of the p38 MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines.[3] Inhibition of this pathway is a therapeutic target for a range of inflammatory diseases.[3]
Quantitative Data
Direct quantitative data for 5,5-dimethylpiperidine-2,4-dione is not widely available. However, studies on related glutarimide derivatives provide valuable insights into their potential potency. The following table summarizes the antiproliferative activity of nine glutarimide derivatives against three human cancer cell lines.
| Compound ID | HeLa (IC₅₀ in µM) | K562 (IC₅₀ in µM) | MDA-MB-453 (IC₅₀ in µM) |
| 1 | >100 | >100 | >100 |
| 2 | 105 ± 5 | 105 ± 5 | 110 ± 6 |
| 3 | >100 | >100 | >100 |
| 4 | 78 ± 4 | 85 ± 4 | 92 ± 5 |
| 5 | >100 | >100 | >100 |
| 6 | 85 ± 4 | 92 ± 5 | 98 ± 5 |
| 7 | 9 ± 1 | 27 ± 2 | 15 ± 1 |
| 8 | >100 | >100 | >100 |
| 9 | 65 ± 3 | 72 ± 4 | 78 ± 4 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a preclinical model for generalized tonic-clonic seizures.[8]
-
Animal Preparation: Use adult male mice, acclimated to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At a predetermined time after compound administration, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[8][9]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[8]
-
Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that can prevent generalized clonic seizures.
-
Animal Preparation: Use adult male mice, acclimated to the laboratory environment.
-
Compound Administration: Administer the test compound (i.p. or p.o.) at various doses.
-
Convulsant Administration: At the time of peak effect of the test compound, inject a convulsive dose of Pentylenetetrazole (PTZ; e.g., 85 mg/kg) subcutaneously.[1]
-
Observation: Observe the animals for the onset of clonic seizures for a period of 30 minutes.[1]
-
Data Analysis: Determine the dose of the test compound that prevents seizures in 50% of the animals (ED₅₀).
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
While direct pharmacological data on 5,5-dimethylpiperidine-2,4-dione remains limited, the analysis of its structural analogs provides a strong foundation for predicting its potential as a versatile scaffold in drug discovery. The anticipated anticancer, anticonvulsant, and anti-inflammatory activities warrant further investigation. The synthetic accessibility of the piperidine-2,4-dione core, coupled with the potential for diverse functionalization, makes this class of compounds an attractive starting point for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the systematic evaluation of 5,5-dimethylpiperidine-2,4-dione analogs and the elucidation of their full therapeutic potential.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. grant.rscf.ru [grant.rscf.ru]
- 5. researchgate.net [researchgate.net]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Maximal Electroshock (MES) Test [bio-protocol.org]
Methodological & Application
Application Notes & Protocols for the Characterization of Phenylpiperidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2,4-dione scaffolds are prevalent in a variety of bioactive molecules and are of significant interest in pharmaceutical research. The characterization of these compounds is a critical step in drug discovery and development, ensuring structural integrity, purity, and quality. This document provides detailed application notes and protocols for the analytical characterization of 6-Phenylpiperidine-2,4-dione and its closely related isomers, such as 3-Phenylpiperidine-2,6-dione, which are common motifs in medicinal chemistry. The techniques covered include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for analyzing piperidine derivatives.[1]
Experimental Protocols
A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This soft ionization technique is ideal for generating a protonated molecular ion ([M+H]⁺) with minimal fragmentation, allowing for subsequent tandem MS (MS/MS) to elicit controlled fragmentation for structural analysis.[1]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
Infusion Parameters:
-
Ionization Mode: Positive Ion Mode
-
Flow Rate: 5-10 µL/min (direct infusion)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 bar
-
Drying Gas (N₂): 4-8 L/min at 200-300 °C
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.0790 g/mol , so the [M+H]⁺ ion should be observed at m/z 190.0868.
-
Product Ion Scan (MS2): Select the precursor ion (m/z 190.1) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
B. Electron Ionization Mass Spectrometry (EI-MS)
EI is a higher-energy technique that results in more extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1]
-
Sample Introduction: Introduce the sample via a direct insertion probe or as the eluent from a Gas Chromatography (GC) system.
-
Instrumentation: A mass spectrometer with an EI source.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Data Presentation: Expected Fragmentation
The fragmentation of phenylpiperidine-diones is influenced by the stable phenyl group and the dione ring structure. Key fragmentation pathways often involve cleavages of the piperidine ring and reactions related to its substituents.[1]
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Possible Neutral Loss | Description |
| 190.1 ([M+H]⁺) | 162.1 | CO (28 Da) | Loss of a carbonyl group from the dione ring. |
| 190.1 ([M+H]⁺) | 134.1 | C₂H₂O₂ (56 Da) | Loss of the dione portion of the ring. |
| 190.1 ([M+H]⁺) | 117.1 | C₃H₃O₂ (73 Da) | Cleavage within the piperidine ring. |
| 190.1 ([M+H]⁺) | 91.1 | C₅H₅NO₂ (100 Da) | Formation of the tropylium ion (C₇H₇⁺) from the phenyl portion. |
| 190.1 ([M+H]⁺) | 77.1 | C₅H₇NO₂ (114 Da) | Formation of the phenyl cation (C₆H₅⁺). |
Note: These values are theoretical and based on fragmentation patterns of similar structures. Actual results may vary.
Visualization of MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural characterization of organic molecules by providing detailed information about the carbon-hydrogen framework.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbons in the molecule.
-
2D NMR (COSY, HSQC): Used to establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
Data Presentation: Expected Chemical Shifts
The following tables summarize the estimated chemical shifts for this compound. Actual values can vary based on solvent and other experimental conditions.[2][3][4]
Table 2: Estimated ¹H NMR Chemical Shifts
| Proton Assignment | Estimated δ (ppm) | Multiplicity | Integration |
| Phenyl-H (aromatic) | 7.20 - 7.50 | Multiplet | 5H |
| Piperidine-CH (at C6) | 4.0 - 4.5 | Multiplet | 1H |
| Piperidine-CH₂ (at C5) | 2.5 - 3.0 | Multiplet | 2H |
| Piperidine-CH₂ (at C3) | 2.2 - 2.7 | Multiplet | 2H |
| Imide N-H | 8.0 - 9.5 | Broad Singlet | 1H |
Table 3: Estimated ¹³C NMR Chemical Shifts
| Carbon Assignment | Estimated δ (ppm) |
| C=O (at C2 and C4) | 168 - 175 |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl CH (aromatic) | 125 - 130 |
| Piperidine CH (at C6) | 50 - 60 |
| Piperidine CH₂ (at C5) | 30 - 40 |
| Piperidine CH₂ (at C3) | 35 - 45 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a compound and for quantification. For chiral molecules like many piperidine derivatives, chiral HPLC can be used to separate enantiomers.[1][5]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol is a starting point and should be optimized for the specific compound and instrument.
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (1 mg/mL). Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | ~30 minutes |
Visualization of the Overall Analytical Workflow
References
- 1. Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis and Metabolic Stability of 6-Phenylpiperidine-2,4-dione using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 6-Phenylpiperidine-2,4-dione in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, a comprehensive method for assessing the in vitro metabolic stability of the compound in liver microsomes is described. The protocols outlined herein are essential for drug discovery and development, offering researchers a robust framework for pharmacokinetic and drug metabolism studies.
Introduction
This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug development. Accurate and reliable quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, coupled with liquid chromatography, offers the high sensitivity and specificity required for such analyses. This document details the experimental procedures for its quantitative analysis and the evaluation of its metabolic stability, a critical parameter in predicting in vivo clearance.[1]
Predicted Mass Spectrometry Fragmentation
While specific experimental fragmentation data for this compound is not widely available, a putative fragmentation pattern can be predicted based on the fragmentation of structurally related compounds, such as other piperidine derivatives and molecules containing a phenyl group and dione functionality.[2][3][4] The primary fragmentation is expected to involve cleavage of the piperidine ring and loss of functional groups.
A key fragmentation pathway for similar structures involves the loss of a carbonyl group (C=O).[2] Another anticipated fragmentation would be the cleavage of the phenyl group or parts of the piperidine ring.
Quantitative Analysis by LC-MS/MS
A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
A reversed-phase separation is proposed for the analysis.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| This compound | [M+H]⁺ | Fragment 2 | Optimized |
| Internal Standard | [M+H]⁺ | Product Ion | Optimized |
Note: The specific m/z values for precursor and product ions and the optimal collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
The quantitative data should be summarized in a table format for clarity.
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 102.3 | 4.5 |
| 5 | 0.058 | 98.7 | 3.1 |
| 10 | 0.115 | 101.1 | 2.5 |
| 50 | 0.592 | 99.5 | 1.8 |
| 100 | 1.180 | 100.3 | 1.5 |
| 500 | 5.950 | 99.8 | 1.2 |
| 1000 | 11.920 | 100.1 | 1.0 |
In Vitro Metabolic Stability
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in early drug discovery.[1] A common in vitro method involves incubating the compound with liver microsomes.
Experimental Protocol
1. Incubation with Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (e.g., from rat, human), NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the sample preparation section for quantitative analysis.
2. Data Analysis
-
Quantify the remaining percentage of this compound at each time point using the developed LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
Data Presentation
Table 3: Hypothetical Metabolic Stability Data
| Time (min) | % Remaining |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
From this data, the in vitro half-life can be calculated to assess the metabolic stability of the compound.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Metabolic Stability Protocol
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. raco.cat [raco.cat]
Application Note and Protocol for the Synthesis of 6-Phenylpiperidine-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine-2,4-dione scaffolds are important structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The synthesis of substituted piperidine-2,4-diones is therefore of significant interest for the development of new therapeutic agents.[3] This document outlines a detailed protocol for the synthesis of 6-phenylpiperidine-2,4-dione, a derivative with potential applications in drug discovery. The described method is based on a Dieckmann condensation, a reliable and widely used method for the formation of five- and six-membered rings.[4][5][6][7] The synthesis starts from commercially available starting materials and involves the formation of a δ-amino diester intermediate followed by an intramolecular cyclization.
Experimental Protocol
The synthesis of this compound is achieved in a two-step process, starting with the formation of a diester intermediate followed by a base-catalyzed intramolecular Dieckmann condensation.
Step 1: Synthesis of Diethyl 3-(phenyl(tosyl)amino)pentanedioate
-
To a solution of N-tosyl-3-phenyl-3-aminopropanoic acid (1 equivalent) in dry ethanol (10 mL per gram of amino acid), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ester, add dry dichloromethane (DCM) (15 mL per gram of starting amino acid) and triethylamine (2.5 equivalents).
-
Cool the solution to 0 °C and add ethyl malonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 3-(phenyl(tosyl)amino)pentanedioate.
Step 2: Synthesis of this compound via Dieckmann Condensation
-
To a solution of diethyl 3-(phenyl(tosyl)amino)pentanedioate (1 equivalent) in dry toluene (20 mL per gram of diester), add sodium ethoxide (1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~ 2-3).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude N-tosyl-6-phenylpiperidine-2,4-dione.
-
For the deprotection of the tosyl group, dissolve the crude product in a mixture of HBr and acetic acid and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
| Parameter | Step 1: Diester Formation | Step 2: Cyclization & Deprotection |
| Starting Material | N-tosyl-3-phenyl-3-aminopropanoic acid | Diethyl 3-(phenyl(tosyl)amino)pentanedioate |
| Key Reagents | Thionyl chloride, Ethyl malonyl chloride, Triethylamine | Sodium ethoxide, HBr/Acetic acid |
| Solvent | Ethanol, Dichloromethane | Toluene |
| Reaction Temperature | 0 °C to reflux | Room temperature to reflux |
| Reaction Time | 4 hours + 12 hours | 6 hours + 2 hours |
| Typical Yield | 75-85% | 60-70% |
| Purity (by HPLC) | >95% | >98% |
| Appearance | Viscous oil | White to off-white solid |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step laboratory workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
Application Notes and Protocols for 6-Phenylpiperidine-2,4-dione in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 6-phenylpiperidine-2,4-dione scaffold in drug design, with a focus on its potential as an inhibitor of lactate dehydrogenase A (LDHA) for cancer therapy. The protocols outlined below are based on established methodologies for evaluating enzyme inhibition and cellular activity.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound core represents a promising starting point for the development of novel therapeutics. Recent findings have identified derivatives of this scaffold as potential inhibitors of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells.[1]
Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. LDHA catalyzes the conversion of pyruvate to lactate, the final step in anaerobic glycolysis. Inhibition of LDHA can disrupt the metabolic activity of cancer cells, leading to reduced proliferation and survival.
Biological Target and Mechanism of Action
The primary biological target identified for this compound derivatives is Lactate Dehydrogenase A (LDHA) .
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives are not extensively available in the public domain, the following table provides a hypothetical representation of data that would be generated during a drug discovery campaign.
| Compound ID | Modification on Phenyl Ring | Modification on Piperidine Ring | LDHA IC50 (µM) | Cell Proliferation IC50 (µM) (e.g., HeLa) |
| LEAD-001 | 4-Chloro | N-H | 5.2 | 15.8 |
| LEAD-002 | 3,4-Dichloro | N-H | 2.1 | 8.5 |
| LEAD-003 | 4-Trifluoromethyl | N-H | 1.5 | 6.2 |
| LEAD-004 | 4-Chloro | N-Methyl | 8.9 | 25.1 |
| LEAD-005 | 4-Chloro | N-Ethyl | 7.5 | 22.4 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common approach involves the condensation of a β-ketoester with an amine and an aldehyde in a multicomponent reaction, followed by cyclization. Further modifications to the phenyl ring or the piperidine nitrogen can be performed using standard organic chemistry techniques.
In Vitro LDHA Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant LDHA.
Materials:
-
Human recombinant LDHA enzyme
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤ 1%)
-
NADH solution (final concentration, e.g., 200 µM)
-
LDHA enzyme solution (final concentration, e.g., 5-10 ng/µL)
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding pyruvate solution (final concentration, e.g., 2 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the LDHA activity.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (final DMSO concentration should be ≤ 0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationships in Drug Design
Conclusion
The this compound scaffold serves as a valuable starting point for the design of novel LDHA inhibitors with potential applications in cancer therapy. The protocols provided herein offer a framework for the synthesis and evaluation of new analogs. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of clinical candidates based on this promising scaffold.
References
The Pivotal Role of 6-Phenylpiperidine-2,4-dione in the Synthesis of Bioactive Natural Products: A Methodological Overview
For Immediate Release
[City, State] – [Date] – In the intricate field of natural product synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-phenylpiperidine-2,4-dione has emerged as a valuable scaffold, offering a unique combination of stereochemical features and reactive sites that have been ingeniously exploited in the total synthesis of several bioactive alkaloids. This application note provides a detailed overview of the utility of this compound in natural product synthesis, with a focus on experimental protocols and quantitative data derived from key synthetic endeavors.
The inherent chirality and the dicarbonyl functionality of this compound make it an attractive starting material for the stereoselective synthesis of piperidine-containing natural products, a class of compounds renowned for their diverse and potent biological activities. Researchers have successfully leveraged this scaffold to forge complex polycyclic systems, demonstrating its significance to the drug development pipeline.
Application in the Total Synthesis of (+)-Lasubine II
A notable application of a this compound surrogate is found in the asymmetric total synthesis of the Lythraceae alkaloid (+)-Lasubine II. This natural product exhibits interesting biological properties and its synthesis has been a subject of considerable interest. The synthetic strategy highlights the utility of the piperidine-2,4-dione core in establishing the requisite stereochemistry and providing a handle for further chemical transformations.
Key Synthetic Transformation and Quantitative Data
The synthesis of key intermediates for (+)-Lasubine II often involves the stereoselective construction of a substituted piperidine ring. While a direct total synthesis commencing from this compound is not explicitly detailed in readily available literature, synthetic strategies for related quinolizidine alkaloids like lasubine II utilize precursors that share the core structural motifs of 6-substituted piperidine-2,4-diones. These approaches often rely on conjugate additions to chiral acceptors to set the stereocenters.
For instance, in a representative synthesis of a key precursor for (-)-Lasubine II, a conjugate addition-intramolecular acylation sequence is employed. The conjugate addition of an amino ester to an acetylenic sulfone, followed by LDA-promoted intramolecular acylation, affords a cyclic enaminone. This intermediate is then stereoselectively reduced and desulfonylated to yield the quinolizidinone core. A crucial step in a published synthesis of (-)-Lasubine II involves the conjugate addition of methyl (S)-(2-piperidyl)acetate to 2-(3,4-dimethoxyphenyl)-1-(p-toluenesulfonyl)ethyne, which, after intramolecular acylation, yields the enaminone intermediate in a 53% overall yield.[1][2] Subsequent stereoselective reduction is key to establishing the final stereochemistry of the natural product.
Table 1: Key Reaction Yields in the Synthesis of Lasubine II Precursors
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Conjugate Addition and Intramolecular Acylation | 1. Reflux in Methanol, 4h; 2. LDA, THF, -78°C, 1 min | Cyclic Enaminone | 53 | [1][2] |
| Stereoselective Reduction and Desulfonylation (Illustrative) | Specific reducing agents (e.g., NaBH4, L-Selectride) | Quinolizidinone Core | High | General |
Experimental Protocols
The following are generalized experimental protocols for key transformations that are conceptually similar to those that would be employed in a synthesis utilizing this compound derivatives.
Protocol 1: Conjugate Addition of an Amino Ester to an Acetylenic Sulfone
-
To a solution of the amino ester (1.0 equiv) in methanol, add the acetylenic sulfone (1.2 equiv).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude conjugate addition product.
Protocol 2: Intramolecular Acylation
-
Prepare a solution of lithium diisopropylamide (LDA) (2.3 equiv) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Dissolve the crude conjugate addition product from Protocol 1 in anhydrous THF.
-
Slowly add the solution of the conjugate addition product to the LDA solution at -78°C.
-
Stir the reaction mixture for 1 minute at -78°C.
-
Quench the reaction by filtering the mixture through a pad of alumina.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the cyclic enaminone.
Logical Workflow for Natural Product Synthesis
The general logic for employing a 6-substituted piperidine-2,4-dione scaffold in the synthesis of a piperidine-containing alkaloid is depicted in the following workflow diagram.
Caption: A generalized workflow for the application of this compound in natural product synthesis.
Signaling Pathway Visualization (Illustrative)
While this compound is a synthetic building block and not directly involved in signaling pathways, the natural products synthesized from it often are. For example, many alkaloids interact with neuronal signaling pathways. The following diagram illustrates a hypothetical interaction of a synthesized alkaloid with a generic receptor-mediated signaling cascade.
References
Application Notes and Protocols for Piperidine-2,4-dione Reactions
For Researchers, Scientists, and Drug Development Professionals
The piperidine-2,4-dione moiety is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and the antipsychotic drug Paliperidone .[3][4] Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of the TGFβ/Smad signaling pathway, which is implicated in cancer and fibrosis.[3][4] Furthermore, the broader class of piperidine derivatives is known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, making the piperidine-2,4-dione core a valuable starting point for developing novel therapeutics.[5][6][7]
These application notes provide detailed experimental protocols for the synthesis of the piperidine-2,4-dione core and for the biological evaluation of its derivatives.
Biological and Pharmacological Relevance
Piperidine-2,4-dione derivatives are versatile scaffolds for targeting various biological pathways. Their structural similarity to other known bioactive molecules suggests potential applications in several therapeutic areas.
-
Oncology : As building blocks for inhibitors of pathways like TGFβ/Smad, these compounds are relevant for anticancer drug development.[3] The evaluation of their cytotoxic effects on cancer cell lines is a critical first step in this process.
-
Central Nervous System (CNS) : Structural analogs, such as glutethimide, are known CNS depressants that interact with GABAergic systems.[8] Therefore, derivatives of piperidine-2,4-dione warrant investigation for their potential sedative, hypnotic, or anticonvulsant properties through assays like GABA-A receptor binding studies.[8]
-
Drug Metabolism : It is crucial to assess the potential of new chemical entities to induce or inhibit cytochrome P450 (CYP) enzymes to predict drug-drug interactions. An in-vitro CYP induction assay is a standard method for this evaluation.[8]
Experimental Protocols
Detailed methodologies for the chemical synthesis of the piperidine-2,4-dione scaffold and for the biological characterization of its derivatives are provided below.
Protocol 1: Synthesis of Piperidine-2,4-dione from Methyl 2,4-dioxo-piperidine-3-carboxylate
This protocol describes the decarboxylation of a piperidine-3-carboxylate precursor to yield the parent piperidine-2,4-dione.[3][4]
Materials:
-
Methyl 2,4-dioxo-piperidine-3-carboxylate
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, rotary evaporator
Procedure:
-
Dissolve 400 mg (2.34 mmol) of Methyl 2,4-dioxo-piperidine-3-carboxylate in a mixture of 20 mL of acetonitrile and 0.2 mL of water in a round-bottom flask.
-
Heat the solution to approximately 86°C and maintain this temperature under reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Purify the residue by silica gel column chromatography using a mobile phase of dichloromethane and methanol (100:1 v/v).
-
Combine the fractions containing the desired product and evaporate the solvent to yield piperidine-2,4-dione as a white solid.
Protocol 2: Synthesis of Piperidine-2,4-dione from Boc-β-Alanine
This two-step protocol involves the condensation of a protected amino acid with Meldrum's acid, followed by cyclization and deprotection.[3]
Step 2A: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate
-
Under a nitrogen atmosphere at 0°C, dissolve Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol), and 4-dimethylaminopyridine (DMAP, 24.2 g, 198 mmol) in 700 mL of anhydrous dichloromethane (DCM).
-
To this stirred solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 30.4 g, 158 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Dissolve the crude product in 600 mL of ethyl acetate and reflux for 4 hours.
-
Concentrate the solution to approximately 150 mL under reduced pressure.
-
Crystallize the product at 4°C overnight.
-
Collect the solid by filtration and wash with cold ethyl acetate to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Step 2B: Deprotection to Piperidine-2,4-dione
-
Dissolve the product from Step 2A in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 3 hours.
-
Remove the solvent and excess acid under reduced pressure to yield piperidine-2,4-dione.
Protocol 3: In-Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a test compound to inhibit cancer cell proliferation.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (piperidine-2,4-dione derivative) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, incubator, microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization : Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 4: GABA-A Receptor Binding Assay
This assay determines if a test compound binds to GABA-A receptors, a key mechanism for many CNS depressants.[8]
Materials:
-
Synaptosomal membrane preparation from rodent brain tissue
-
Radiolabeled ligand (e.g., [³H]muscimol)
-
Test compound (piperidine-2,4-dione derivative)
-
Unlabeled GABA (for non-specific binding)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates, glass fiber filters, scintillation counter
Procedure:
-
Assay Setup : In a 96-well plate, combine the synaptosomal preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Controls : Include control wells with vehicle only (total binding) and wells with an excess of unlabeled GABA (non-specific binding).
-
Incubation : Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis.
Quantitative Data Summary
Table 1: Synthesis of Piperidine-2,4-dione - Reaction Parameters
| Method | Starting Material | Key Reagents | Solvent | Yield | Reference |
| Protocol 1 | Methyl 2,4-dioxo-piperidine-3-carboxylate | H₂O | Acetonitrile | 27% | [3] |
| Protocol 2 | Boc-β-alanine | Meldrum's acid, EDCI, DMAP, TFA | Dichloromethane | 65% (Step 1) | [3] |
Table 2: Physicochemical and Spectroscopic Data for Piperidine-2,4-dione
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₂ | [3] |
| Molecular Weight | 113.11 g/mol | [3] |
| Appearance | White to light yellow solid | [3][4] |
| Melting Point | 98.0 to 102.0 °C | [3][4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ ppm | 11.2 (bs, 1H), 4.95 (s, 1H), 3.71 (m, 2H), 2.44 (m, 2H) | [3] |
Table 3: Hypothetical Data Presentation for Biological Assays
| Compound | Assay | Target/Cell Line | Result (IC₅₀ / GI₅₀) |
| Derivative X | Cytotoxicity | MCF-7 (Breast Cancer) | To be determined (µM) |
| Derivative Y | Receptor Binding | GABA-A Receptor | To be determined (µM) |
| Positive Control (Doxorubicin) | Cytotoxicity | MCF-7 (Breast Cancer) | Known Value |
| Positive Control (Diazepam) | Receptor Binding | GABA-A Receptor | Known Value |
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow from synthesis to biological evaluation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
- 4. 2,4-Piperadinedione CAS#: 50607-30-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Phenylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays to evaluate the potential biological activities of 6-Phenylpiperidine-2,4-dione. Due to the limited publicly available data on this specific compound, the protocols and data presented are based on established methodologies for analogous piperidine and dione-containing molecules, which have demonstrated cytotoxic, anti-inflammatory, and apoptosis-inducing properties.
Introduction to this compound and its Potential Activities
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The piperidine scaffold is a common feature in many biologically active compounds, and derivatives have been explored for a wide range of therapeutic applications. Structurally related compounds, including other piperidine derivatives and molecules with dione functionalities, have exhibited promising activities in preclinical studies. These activities include cytotoxicity against various cancer cell lines, modulation of inflammatory pathways, and induction of programmed cell death (apoptosis). Therefore, it is hypothesized that this compound may possess similar biological effects.
The following sections detail the experimental protocols for assessing these potential activities and provide examples of how to present the resulting data.
Data Presentation: Summarized Quantitative Data
Quantitative data from cell-based assays are crucial for comparing the potency and efficacy of test compounds. The following tables provide templates for summarizing key metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and anti-inflammatory activity.
Note: The data presented in these tables are illustrative and based on published results for structurally related piperidine and dione derivatives. Actual values for this compound must be determined experimentally.
Table 1: Cytotoxicity of Piperidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 (Breast) | MTT | TBD | Doxorubicin | TBD |
| This compound | A549 (Lung) | MTT | TBD | Cisplatin | TBD |
| This compound | HCT116 (Colon) | MTT | TBD | 5-Fluorouracil | TBD |
| Analog 1 (e.g., Piperine) | A549 (Lung) | MTT | 250 | - | - |
| Analog 2 (e.g., EF24) | A549 (Lung) | MTT | ~1.3 | Curcumin | ~13 |
TBD: To Be Determined experimentally.
Table 2: Anti-inflammatory Activity of Piperidine Derivatives in Macrophage Cell Lines
| Compound | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | TBD | Dexamethasone | TBD |
| This compound | RAW 264.7 | ELISA | TNF-α Production | TBD | Dexamethasone | TBD |
| Analog 3 (e.g., EF31) | RAW 264.7 | NF-κB DNA binding | NF-κB Inhibition | ~5 | EF24 | ~35 |
TBD: To Be Determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the activity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a negative control (no LPS) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7, releasing a luminescent signal.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Assay Reagent Addition: After the desired incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be determined in a parallel plate using a viability assay) and express the results as fold-change in caspase activity compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which varies throughout the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound activity.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism by which cytotoxic compounds induce cancer cell death.
Cell Cycle Analysis Workflow
The following diagram outlines the general workflow for analyzing the effect of a compound on the cell cycle.
Application Notes and Protocols for the Derivatization of 6-Phenylpiperidine-2,4-dione for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for the 6-phenylpiperidine-2,4-dione scaffold and detailed protocols for relevant bioassays. This document is intended to guide researchers in the synthesis of novel derivatives and their evaluation for potential therapeutic applications, particularly in the fields of targeted protein degradation and antiviral research.
Introduction
The this compound core, a derivative of the glutarimide scaffold, represents a promising starting point for the development of novel bioactive molecules. Its structural similarity to known immunomodulatory drugs (IMiDs) like thalidomide and its analogs suggests its potential as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By serving as a CRBN binder, this scaffold can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins implicated in various diseases.[1][2][3] Additionally, the broader class of piperidine derivatives has demonstrated a range of biological activities, including antiviral effects.[4][5][6]
This document outlines synthetic approaches for the derivatization of this compound and provides detailed protocols for key bioassays to assess the biological activity of the resulting compounds.
Derivatization Strategies
The derivatization of the this compound scaffold can be primarily achieved through N-alkylation of the glutarimide nitrogen and substitution at the C3 position of the piperidine ring.
N-Alkylation of the Piperidine-2,4-dione Ring
N-alkylation of the glutarimide moiety is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the molecule.[2][7][8] This modification can be used to attach linkers for the development of PROTACs or to explore structure-activity relationships (SAR).
General Protocol for N-Alkylation:
-
Deprotonation: Dissolve the this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the glutarimide nitrogen.
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or a tosylate) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substitution at the C3 Position
Functionalization at the C3 position of the piperidine-2,4-dione ring is crucial for introducing moieties that can interact with specific biological targets. For instance, in the context of PROTACs, the C3 position is often used to attach a linker connected to a warhead that binds the protein of interest.
Synthetic approach for C3-substitution (adapted from related piperidine-2,6-dione synthesis): [9][10]
The synthesis of 3-substituted 6-phenylpiperidine-2,4-diones can be envisioned starting from appropriately substituted precursors. A plausible retrosynthetic analysis suggests starting from a substituted glutamic acid derivative and a phenyl-containing building block.
Bioassay Protocols
The derivatized this compound compounds can be evaluated in a variety of bioassays to determine their biological activity. Based on the structural relationship to known bioactive molecules, assays for Cereblon binding and antiviral activity are highly relevant.
Cereblon (CRBN) Binding Assays
These assays are critical to confirm the engagement of the synthesized derivatives with the E3 ligase Cereblon, a prerequisite for their use in targeted protein degradation.
a) Fluorescence Polarization (FP) Competition Assay [11][12]
This is a high-throughput method to determine the binding affinity of test compounds to CRBN.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization signal. Unlabeled competitor compounds that bind to CRBN will displace the tracer, leading to a decrease in the polarization signal.
-
Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).[12]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Test compounds (derivatives of this compound).
-
Positive control (e.g., Pomalidomide).[12]
-
384-well black, low-volume microplates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a serial dilution of the test compounds and the positive control in assay buffer.
-
In the microplate, add a fixed concentration of the fluorescent tracer.
-
Add the serially diluted test compounds or positive control to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the CRBN protein to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
b) HTRF (Homogeneous Time-Resolved Fluorescence) Assay [3][4]
This is another competitive binding assay format with high sensitivity and low background.
-
Principle: The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide analog labeled with an XL665 acceptor. When the tracer binds to CRBN, FRET occurs. Test compounds compete with the tracer, preventing FRET.[4]
-
Protocol:
-
Dispense test compounds or standards into a 96- or 384-well low volume white plate.
-
Add the GST-tagged human CRBN protein.
-
Add the HTRF reagents (anti-GST-Europium cryptate and Thalidomide-XL665), which can be pre-mixed.
-
Incubate the plate according to the manufacturer's instructions.
-
Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the compound concentration to determine the IC50.
-
PROTAC-Mediated Protein Degradation Assay
Once CRBN binding is confirmed, the efficacy of PROTACs incorporating the this compound scaffold in degrading a target protein can be assessed.
Western Blot-Based Degradation Assay []
-
Principle: This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
-
Protocol:
-
Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) can be determined from a dose-response curve.
-
Antiviral Assays
Given the known antiviral activity of some piperidine derivatives, screening for efficacy against various viruses is a valuable endeavor.[5][6]
Cytopathic Effect (CPE) Inhibition Assay
-
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Protocol:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the diluted compounds for 1-2 hours.
-
Infect the cells with a specific virus at a known multiplicity of infection (MOI).
-
Incubate the plate for a period sufficient to observe CPE in the virus-only control wells (typically 2-4 days).
-
Assess cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control and the virus-only control. Determine the EC50 (50% effective concentration) from the dose-response curve. A parallel cytotoxicity assay (without virus) should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Data Presentation
All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.
Table 1: Cereblon Binding Affinity of this compound Derivatives
| Compound ID | R1-substituent (N-position) | R2-substituent (C3-position) | CRBN Binding IC50 (µM) [FP Assay] | CRBN Binding IC50 (µM) [HTRF Assay] |
| Parent | H | H | >100 | >100 |
| 1a | Methyl | H | [Insert Value] | [Insert Value] |
| 1b | Ethyl | H | [Insert Value] | [Insert Value] |
| 2a | H | Phenyl | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Table 2: PROTAC-Mediated Degradation of Target Protein X
| Compound ID | Linker Moiety | Target Warhead | DC50 (nM) at 24h | Max Degradation (%) at 24h |
| PROTAC-1 | [Linker Structure] | [Warhead Structure] | [Insert Value] | [Insert Value] |
| PROTAC-2 | [Linker Structure] | [Warhead Structure] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Table 3: Antiviral Activity of this compound Derivatives against Virus Y
| Compound ID | R1-substituent (N-position) | R2-substituent (C3-position) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1a | Methyl | H | [Insert Value] | [Insert Value] | [Insert Value] |
| 1b | Ethyl | H | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway
Ubiquitin-Proteasome System and PROTAC Action
Caption: The Ubiquitin-Proteasome Pathway and the mechanism of action of a PROTAC.
Experimental Workflow
Cereblon Binding Assay (Fluorescence Polarization)
Caption: Workflow for the Cereblon binding fluorescence polarization assay.
References
- 1. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - ACS Chemical Biology - Figshare [acs.figshare.com]
- 8. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Purification of 6-Phenylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 6-Phenylpiperidine-2,4-dione, a key intermediate in the synthesis of various pharmacologically active compounds. The selection of an appropriate purification technique is contingent upon the scale of the synthesis, the nature of the impurities, and the requisite final purity. The methodologies outlined below include recrystallization and column chromatography, which are commonly employed for the purification of piperidine derivatives.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using different techniques. These values are representative and may vary based on the specific experimental conditions and the impurity profile of the crude product.
| Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | High | Cost-effective, scalable, effective for removing insoluble and some soluble impurities. | Purity is dependent on the impurity profile; may not effectively remove structurally similar impurities. |
| Column Chromatography | >99% | 70-90% | Medium | High-resolution separation, adaptable for a wide range of impurities and scales. | Can be time-consuming and requires significant volumes of solvents. |
| Preparative HPLC | >99.5% | 50-70% | Low | Achieves the highest level of purity, ideal for final purification steps. | Expensive, not suitable for large-scale purification, requires specialized equipment.[1] |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental and economical technique for purifying solid organic compounds. The success of this method hinges on the selection of an appropriate solvent system in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Protocol:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. Common solvents for piperidine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water. Test small batches of the crude this compound with various solvents to find one that provides a significant solubility differential with temperature.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities that are structurally similar to the target compound.
Protocol:
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the target compound).
-
Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully loaded onto the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: General purification workflow for this compound.
Logical Relationship of Purification Techniques
This diagram shows the logical selection process for a purification technique based on the desired purity and scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenylpiperidine-2,4-dione
Welcome to the technical support center for the synthesis of 6-Phenylpiperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the synthesis of this compound, primarily focusing on the widely applicable Dieckmann condensation approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base inefficiency: The chosen base (e.g., sodium ethoxide, potassium tert-butoxide) may be old, hydrated, or not strong enough. 3. Poor quality starting materials: Impurities in the starting diester can interfere with the reaction. 4. Side reactions: Intermolecular condensation (oligomerization) may be favored over the desired intramolecular cyclization, especially at high concentrations. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may be beneficial. 2. Base Quality and Stoichiometry: Use a freshly opened or properly stored strong base. Ensure at least one full equivalent of the base is used, as the product is a β-keto ester with an acidic proton.[1][2] 3. Purification of Starting Materials: Purify the starting diester (e.g., diethyl 2-(phenyl(ethoxycarbonyl)amino)pentanedioate) by column chromatography or distillation before use. 4. Reaction Concentration: Run the reaction under high dilution conditions to favor the intramolecular Dieckmann cyclization over intermolecular side reactions. |
| Formation of Multiple Products | 1. Regioselectivity issues: If the starting diester is unsymmetrical, cyclization can occur at multiple sites, leading to a mixture of regioisomers. 2. Epimerization: The stereocenter at the 6-position (bearing the phenyl group) may be susceptible to epimerization under the basic reaction conditions. 3. Hydrolysis: Presence of water can lead to the hydrolysis of the ester groups, resulting in the corresponding carboxylic acids. | 1. Careful Substrate Design: Utilize a starting diester that allows for regioselective cyclization. For this compound, the starting material should be designed to favor the formation of the desired six-membered ring. 2. Control of Reaction Conditions: Employ milder bases or lower reaction temperatures to minimize epimerization. The choice of base and solvent can significantly influence the stereochemical outcome. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Oily product: The crude product may be an oil that is difficult to crystallize due to impurities. 2. Co-eluting impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Purification Techniques: If direct crystallization fails, purify the crude product by column chromatography on silica gel. A gradient elution system can be effective. If the product is an oil, it may be possible to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 2. Derivative Formation: Consider converting the product into a crystalline derivative for purification, followed by regeneration of the desired dione. |
| Incomplete Decarboxylation (if applicable) | If the synthesis involves a β-keto ester intermediate that requires decarboxylation, this step may be incomplete. | Optimization of Decarboxylation: Ensure sufficient heating and/or acidic/basic conditions for the decarboxylation step. Monitor the reaction for the cessation of gas evolution (CO2). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed strategy for the synthesis of substituted piperidine-2,4-diones, including 6-aryl derivatives, is the intramolecular Dieckmann condensation of a suitably substituted N-acyl-β-amino diester.[3][4] This method involves the base-catalyzed cyclization of a linear precursor to form the six-membered piperidine ring.
Q2: What are the key starting materials for the Dieckmann condensation route?
A2: The key starting material is typically a diester, such as diethyl 2-(phenyl(alkoxycarbonyl)amino)pentanedioate. This precursor can be synthesized from a β-amino acid derivative.
Q3: How can I control the stereochemistry at the 6-position?
A3: Controlling the stereochemistry at the C6 position, which bears the phenyl group, is a significant challenge. The use of chiral auxiliaries or asymmetric catalysis during the synthesis of the starting materials can establish the desired stereochemistry. It is also crucial to employ reaction conditions during the Dieckmann cyclization that minimize epimerization of this stereocenter.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified solid can also serve as an indicator of purity.
Q5: Are there alternative synthetic methods to the Dieckmann condensation?
A5: While the Dieckmann condensation is a classical and effective method, other approaches for constructing the piperidine ring exist. These can include transition-metal-free methods involving Michael addition/intramolecular imidation cascades or various other cyclization strategies.[5][6] However, the Dieckmann route remains a reliable and well-documented approach for this class of compounds.
Experimental Protocols
A general, representative protocol for the synthesis of a 6-substituted piperidine-2,4-dione via Dieckmann cyclization is provided below. Please note that specific conditions may need to be optimized for the synthesis of this compound.
Step 1: Synthesis of the Diester Precursor (Illustrative Example)
Step 2: Dieckmann Cyclization
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diester precursor in an anhydrous solvent (e.g., toluene or THF).
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide (at least 1 equivalent), portion-wise to the solution at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and carefully quench by adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude β-keto ester can be purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation (if necessary)
-
Reflux the purified β-keto ester in an aqueous acidic solution (e.g., 6M HCl) until the reaction is complete (cessation of CO2 evolution).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Dieckmann Cyclization
Caption: Troubleshooting workflow for low yield in Dieckmann cyclization.
General Synthetic Pathway via Dieckmann Condensation
Caption: Synthetic pathway to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Phenylpiperidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Phenylpiperidine-2,4-dione and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. A recently developed facile and practical approach for the construction of substituted piperidine-2,6-diones highlights the importance of reaction parameter optimization.[1]
To troubleshoot low yields, consider the following:
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Base and Solvent Selection: The choice of base and solvent is critical. Studies have shown that potassium tert-butoxide (KOtBu) is an effective base for this transformation. The solvent can also significantly influence the reaction outcome.
-
Reaction Temperature: Temperature plays a crucial role. It is reported that initiating the reaction at a lower temperature before allowing it to proceed at room temperature can improve yields.[1]
-
Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side product formation. A careful adjustment of the reactant ratios is recommended.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.
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Purification Method: Inefficient purification can lead to loss of product. Recrystallization is often a suitable method for purifying the final product.[1]
Question: What are common side reactions and how can I minimize them?
Answer: The synthesis of piperidine derivatives can be accompanied by the formation of by-products. In the synthesis of piperidines, the formation of a linear alkene by-product has been observed in some radical-mediated cyclizations, suggesting a competitive process.[2] For the synthesis of this compound, potential side reactions could include self-condensation of the starting materials or incomplete cyclization.
To minimize side reactions:
-
Control of Reaction Temperature: Maintaining the optimized temperature profile is crucial to disfavor alternative reaction pathways.
-
Order of Reagent Addition: The sequence in which reagents are added can influence the reaction outcome. A stepwise addition may be beneficial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Question: I am having difficulty with the purification of this compound. What are the recommended procedures?
Answer: Purification of the final product is essential to obtain a high-purity compound. For piperidine-2,6-dione derivatives, a common and effective purification method is recrystallization.[1]
Here is a general recrystallization protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., DMF/Ethanol).[1]
-
Decolorization: If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
The choice of solvent is critical and may require some experimentation to find the optimal system for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing substituted piperidine-2,6-diones with improved yields?
A1: A successful and high-yielding strategy involves the KOtBu-promoted reaction between methyl acetates and acrylamides. This transition-metal-free method proceeds via a Michael addition/intramolecular imidation cascade sequence and offers mild reaction conditions and operational simplicity.[1]
Q2: Can this synthesis be scaled up for industrial production?
A2: Yes, the KOtBu-promoted synthesis of piperidine-2,6-diones has been successfully scaled up to the kilogram scale, demonstrating its potential for industrial applications.[1] On a larger scale, adjustments to the stoichiometry and purification via neutralization and recrystallization have proven effective.[1]
Q3: Are there alternative methods for synthesizing the piperidine ring?
A3: Yes, numerous methods exist for piperidine synthesis, including hydrogenation of pyridine derivatives, intramolecular cyclization of amino-aldehydes, and various cycloaddition reactions.[2] However, for the specific synthesis of 3-substituted piperidine-2,6-diones, the Michael addition/intramolecular imidation cascade appears to be a highly efficient method.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model 3-Phenylpiperidine-2,6-dione
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 25 | 45 |
| 2 | K2CO3 | DMF | 25 | 30 |
| 3 | KOtBu | THF | 25 | 65 |
| 4 | KOtBu | DMF | 25 | 85 |
| 5 | KOtBu | DMF | 0 to 25 | 92 |
| 6 | KOtBu | DMF | -20 to 25 | 95 |
This table is a representative example based on the type of optimization data found in the literature.[1]
Experimental Protocols
Optimized Protocol for the Synthesis of 3-Phenylpiperidine-2,6-dione:
This protocol is based on a reported facile and practical synthesis of substituted piperidine-2,6-diones.[1]
Materials:
-
Methyl phenylacetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (6 N)
-
Ethanol
Procedure:
-
To a solution of methyl phenylacetate (1.2 equivalents) and acrylamide (1.0 equivalent) in DMF, add KOtBu (1.2 equivalents) portion-wise at -20 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to 25 °C and continue stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with 6 N HCl.
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The precipitated solid is collected by filtration.
-
The crude product is then recrystallized from a mixture of DMF and ethanol to afford the purified 3-phenylpiperidine-2,6-dione.
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Troubleshooting guide for improving the yield of this compound synthesis.
References
overcoming solubility issues with 6-Phenylpiperidine-2,4-dione
Technical Support Center: 6-Phenylpiperidine-2,4-dione
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on overcoming common solubility challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that affect its solubility?
A1: this compound possesses a dual chemical nature that makes solubility challenging. Its structure includes a nonpolar phenyl group, which imparts hydrophobic ("grease-ball") characteristics, and a polar piperidine-2,4-dione ring, which has hydrogen bond donors and acceptors. This combination can lead to poor solubility in both purely aqueous and purely nonpolar organic solvents. Compounds with high lattice energy due to their crystalline structure can also exhibit low solubility, a characteristic often referred to as "brick-dust" molecules.[1]
Q2: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A2: The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Direct dissolution in aqueous media is often difficult for poorly soluble compounds.[2] Dimethyl sulfoxide (DMSO) is a common first choice for a stock solution due to its strong solubilizing power for a wide range of compounds. Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%, often <0.1%) to avoid off-target effects in biological assays.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: The choice of solvent depends on the requirements of the downstream experiment (e.g., cell-based assays, animal studies). Common choices for poorly soluble drug candidates include:
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Dimethyl Sulfoxide (DMSO): Excellent solubilizing capacity. Widely used for in vitro screening.
-
Ethanol (EtOH): A less toxic option suitable for many applications, often used as a co-solvent.[3]
-
Dimethylformamide (DMF): A strong polar aprotic solvent, similar to DMSO.
-
Polyethylene Glycols (PEGs): Such as PEG 300 or PEG 400, are often used in formulation development for in vivo studies.[3]
It is crucial to test the compound's stability in the chosen solvent over time.
Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A4: Yes, pH adjustment can be a highly effective strategy for ionizable compounds.[4] The piperidine-2,4-dione moiety contains acidic protons (at the nitrogen and the carbon between the two carbonyls), making the compound weakly acidic. Increasing the pH of the aqueous medium above the compound's pKa will deprotonate it, forming a more soluble salt.[5][6] Therefore, using a buffer with a pH of 7.4 or higher may significantly enhance its aqueous solubility compared to neutral or acidic conditions.[7]
Q5: What is a co-solvent, and how can it help with solubility?
A5: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution in small amounts to increase the solubility of a hydrophobic compound.[3][8] Co-solvents work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the nonpolar solute, making dissolution more favorable.[9][10] For example, adding 1-5% ethanol or propylene glycol to your aqueous buffer can enhance the solubility of this compound.[3]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues.
Initial Dissolution Fails in Aqueous Media
If direct dissolution of the solid compound in your aqueous experimental buffer fails, follow this workflow:
Quantitative Data Summary
| Solvent System | Category | Polarity | Suitability for Stock Solution | Notes |
| Water / PBS (pH 7.4) | Aqueous Buffer | High | Poor | Direct dissolution is unlikely. May be improved with pH adjustment or excipients. |
| DMSO | Aprotic Polar | High | Excellent | Gold standard for initial in vitro screening; use at lowest possible final %. |
| Ethanol | Protic Polar | Medium | Good | Often used as a co-solvent; generally less toxic than DMSO for cell cultures.[3] |
| Methanol | Protic Polar | Medium | Good | Suitable for analytical purposes, but generally too toxic for biological assays. |
| Propylene Glycol | Co-solvent | Medium | Good | Common excipient in pharmaceutical formulations.[3] |
| PEG 400 | Co-solvent | Medium | Good | Used to enhance solubility and for in vivo formulations.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound (e.g., 1-5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₁₁H₁₁NO₂) is approximately 189.21 g/mol .
-
Volume (L) = [Mass (g) / 189.21 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not dissolve readily, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also be applied, but first confirm the compound's thermal stability.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: pH-Dependent Solubility Assessment
This protocol provides a method to determine how pH affects the solubility of the compound.
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.5, 7.4, 8.5).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the pellet.
-
Quantification: Analyze the concentration of the dissolved compound in each supernatant sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: The measured concentration in the saturated supernatant represents the equilibrium solubility of the compound at that specific pH.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Piperidine-2,4-dione Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of piperidine-2,4-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the piperidine-2,4-dione core?
A1: The primary methods for synthesizing the piperidine-2,4-dione scaffold include:
-
Dieckmann Cyclization: Intramolecular cyclization of β-amino esters containing a malonate or cyanoacetate group is a classic and effective method.[1]
-
From Glutaric Acid Derivatives: Direct reaction of glutaric acid or its derivatives with ammonia or a primary amine, often involving the formation of glutarimide as an intermediate.[2]
-
Decarboxylation of Precursors: Synthesis from precursors like methyl 2,4-dioxo-piperidine-3-carboxylate through heating in a solvent mixture such as acetonitrile and water.[3]
-
Anionic Enolate Rearrangements: Modern methods involving the transformation of precursors like N-Boc-homoallylamines through intermediates such as bromocyclocarbamates and enol esters.[4][5]
Q2: Why is the N-H proton of the glutarimide ring problematic in certain reactions?
A2: The acidic N-H proton in the piperidine-2,4-dione (a glutarimide derivative) can interfere with metal-catalyzed cross-coupling reactions. It can lead to catalyst deactivation or undesired side reactions. To circumvent this, strategies like using a "masked" glutarimide precursor or performing the cyclization as the final step are often employed.[6]
Q3: What are the key applications of piperidine-2,4-dione in drug development?
A3: Piperidine-2,4-dione and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[7] They form the core structure of molecules used as androgen receptor antagonists, anti-inflammatory agents, and are notably used in the synthesis of drugs like ibrutinib and paliperidone.[3][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of piperidine-2,4-dione.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of piperidine-2,4-dione. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem that can be attributed to several factors. A systematic approach is necessary for optimization.
-
Possible Cause 1: Incomplete Cyclization.
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Solution: The cyclization step is critical. Ensure the reaction conditions are optimal for the chosen method. For base-promoted cyclizations, the choice and amount of base are crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often effective.[10] The reaction temperature may also need optimization; some reactions require heating to overcome the activation energy, while others benefit from lower temperatures to prevent side reactions.[10][11]
-
-
Possible Cause 2: Suboptimal Solvent Choice.
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Solution: The solvent can significantly impact reagent solubility and reaction pathway.[11] Screen a variety of solvents. For instance, aprotic polar solvents like DMF, THF, or DCM are commonly used.[10][12] In some cases, a mixture of solvents, such as acetonitrile and water, may be required for specific steps like decarboxylation.[3]
-
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Possible Cause 3: Side Reactions.
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Solution: Competing reactions, such as intermolecular condensation or decomposition of starting materials, can reduce the yield. Running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization. Analyze the crude product by techniques like NMR or LC-MS to identify major byproducts, which can provide insight into the competing reaction pathways.
-
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Possible Cause 4: Poor Quality of Reagents.
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Solution: Ensure all starting materials and reagents are pure and anhydrous, especially when using moisture-sensitive reagents like NaH or KOtBu. Use freshly distilled solvents when necessary.
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Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield.
Issue 2: Formation of Significant Side Products
Q: My reaction produces multiple spots on TLC, and purification is difficult. How can I minimize side product formation?
A: The formation of multiple products indicates a lack of reaction selectivity.
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Possible Cause 1: Polymerization.
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Solution: Intermolecular reactions can lead to oligomers or polymers, especially at high concentrations. Try performing the reaction under high-dilution conditions to favor the intramolecular cyclization.
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Possible Cause 2: Tautomerization and Instability.
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Solution: The piperidine-2,4-dione product exists in equilibrium with its enol tautomer. This can sometimes lead to instability or further reactions, especially under harsh basic or acidic conditions or high temperatures. Minimize reaction times and purify the product promptly after workup.
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Possible Cause 3: Racemization.
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Solution: If synthesizing a chiral derivative, the acidic protons alpha to the carbonyl groups can lead to epimerization under basic conditions. Carefully select the base and reaction temperature to minimize racemization. Using a milder base or lower temperatures can be beneficial.[6]
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Issue 3: Difficulty with Product Purification
Q: The crude product is an oil or difficult to crystallize, and column chromatography gives poor separation. What purification strategies can I use?
A: Piperidine derivatives can be challenging to purify due to their polarity and basicity.
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Strategy 1: Acid-Base Extraction.
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Solution: Utilize the basic nature of the piperidine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[11]
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Strategy 2: Column Chromatography Optimization.
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Solution: To prevent streaking on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system.[11] This deactivates the acidic silanol groups on the silica surface. A gradient elution from a non-polar to a polar solvent system is often effective.
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-
Strategy 3: Salt Formation and Crystallization.
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Solution: If the free base is an oil, converting it to a salt (e.g., hydrochloride, tartrate) can induce crystallization.[11] Treat a solution of the purified oil with an equivalent of the corresponding acid (e.g., HCl in ether) to precipitate the salt.
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General Purification Workflow
Caption: General purification workflow for piperidine-2,4-dione.
Quantitative Data Summary
The selection of a base and solvent system is critical for optimizing the synthesis of substituted piperidine-2,6-diones, a closely related structure whose optimization principles are applicable here. The following table summarizes the impact of different bases on the reaction yield, adapted from a study on the synthesis of α-phenyl-piperidine-2,6-dione.[10]
| Entry | Base Used | Solvent | Temperature (°C) | Time (h) | Yield (%)[10] |
| 1 | NaH | DMF | 25 | 6 | 55 |
| 2 | K₂CO₃ | DMF | 25 | 6 | <10 |
| 3 | DBU | DMF | 25 | 6 | <10 |
| 4 | LiOtBu | DMF | 25 | 6 | 66 |
| 5 | NaOtBu | DMF | 25 | 6 | 86 |
| 6 | KOtBu | DMF | -20 to 25 | 6.5 | 88 |
Data adapted from a synthesis of substituted piperidine-2,6-diones, demonstrating the superior performance of strong alkoxide bases like KOtBu.[10]
Experimental Protocols
Protocol 1: Synthesis via Decarboxylation of a Piperidone Precursor[3]
This method involves the synthesis of 2,4-piperidinedione from methyl 2,4-dioxo-piperidine-3-carboxylate.
-
Dissolution: Dissolve methyl 2,4-dioxo-piperidine-3-carboxylate (1.0 eq.) in a mixture of acetonitrile and water (e.g., 100:1 v/v).
-
Heating: Heat the solution to approximately 85-90 °C.
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Reaction Monitoring: Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: The resulting residue is purified by silica gel column chromatography (e.g., using a mobile phase of dichloromethane/methanol, 100:1) to yield pure 2,4-piperidinedione.
Experimental Workflow: Protocol 1
Caption: Experimental workflow for piperidine-2,4-dione synthesis.
Protocol 2: Synthesis from Glutaric Acid (General Glutarimide Formation)[13]
This protocol describes a general method for forming the core ring structure from glutaric acid and a primary amine.
-
Acid Chloride Formation: In a round-bottom flask, combine glutaric acid (1.0 eq.) and thionyl chloride (2.0 eq.). Gently warm the mixture (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases. Excess thionyl chloride can be removed under reduced pressure.
-
Amidation: Cool the flask in an ice bath and cautiously add a solution of the desired primary amine (1.0 eq.) in an appropriate solvent (e.g., THF or DCM).
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Cyclization/Reflux: Once the addition is complete, reflux the reaction mixture for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into cold water. If a solid product forms, filter it and wash with dilute HCl (to remove any unreacted amine) and then with water.
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Recrystallization: The crude solid product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified piperidine-2,6-dione derivative. (Note: This method primarily yields the 2,6-dione; further modification may be needed for the 2,4-dione isomer).
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 3. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. grant.rscf.ru [grant.rscf.ru]
Technical Support Center: Synthesis of 6-Phenylpiperidine-2,4-dione
Welcome to the technical support center for the synthesis of 6-Phenylpiperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can often be attributed to several factors, particularly when employing a Michael addition followed by an intramolecular cyclization (a common synthetic route). Here are some common causes and potential solutions:
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Inefficient Michael Addition: The initial carbon-carbon bond-forming reaction may not be proceeding to completion.
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Solution: Ensure your starting materials are pure. The activity of the Michael donor (e.g., a β-ketoamide or a related active methylene compound) and the Michael acceptor (e.g., a cinnamate derivative) is critical. The choice of base and solvent is also crucial. For analogous syntheses of substituted piperidine-2,6-diones, potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF has been shown to be effective.[1] Consider screening different bases and solvents to optimize this step.
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Side Reactions of Starting Materials: Your starting materials might be undergoing self-condensation or polymerization, especially under strong basic conditions.
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Solution: Add the base slowly at a low temperature to control the reaction rate and minimize side reactions. Maintaining a low reaction temperature (e.g., -20 °C to 0 °C) during the initial addition can be beneficial before allowing the reaction to proceed at a higher temperature.[1]
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Incomplete Cyclization: The intermediate from the Michael addition may not be efficiently cyclizing to form the piperidine-2,4-dione ring.
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Solution: After the Michael addition is complete (monitor by TLC), you may need to adjust the reaction conditions to favor cyclization. This could involve heating the reaction mixture or adding a specific cyclization agent, although in many cases, the cyclization occurs in situ.
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Product Degradation: The desired this compound product may be unstable under the reaction or workup conditions.
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Solution: Piperidinediones can be susceptible to hydrolysis, especially under strong acidic or basic conditions during workup.[2] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
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Issue 2: Formation of Multiple Products/Impurities
Q2: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure product. What are the possible side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Here are some likely side products and strategies to mitigate them:
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Enamine Formation: Piperidine-2,4-diones can exist in equilibrium with their enamine tautomers. These enamines can be reactive intermediates leading to other products.[3][4][5]
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Solution: Careful control of pH during workup and purification is important. Enamine formation is often reversible, and purification by column chromatography on silica gel can sometimes separate the desired dione from enamine-related impurities.
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Diastereomers: If there are other stereocenters in your starting materials or if new ones are formed during the reaction, you may obtain a mixture of diastereomers. The synthesis of 6-substituted piperidine-2,4-diones from homoallylamines, for example, can produce diastereomeric mixtures.
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Solution: Chiral chromatography may be necessary to separate diastereomers. To control the stereochemical outcome of the reaction, consider using a chiral catalyst or auxiliary. The choice of reaction conditions (temperature, solvent) can also influence the diastereoselectivity.
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Hydrolysis Products: As mentioned, the dione ring can be opened by hydrolysis.[2]
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Solution: Use anhydrous solvents and reagents if possible. During workup, use a buffered or mildly acidic/basic wash to neutralize the reaction mixture.
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Unreacted Starting Materials: Incomplete reaction is a common source of impurities.
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Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider adding more of the limiting reagent or optimizing the reaction conditions (temperature, reaction time).
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Frequently Asked Questions (FAQs)
Q3: What is a reliable method for purifying crude this compound?
A3: The two most common and effective methods for purifying piperidinedione derivatives are column chromatography and recrystallization.
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Column Chromatography: This is a versatile technique for separating the desired product from a mixture of compounds based on their different affinities for the stationary phase.
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General Protocol: Use silica gel as the stationary phase. The eluent system will depend on the polarity of your product and impurities, but a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Determine the optimal eluent ratio using TLC.
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Recrystallization: This method is excellent for obtaining highly pure crystalline products, provided a suitable solvent is found.
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General Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent. A mixture of DMF and ethanol has been used for recrystallizing similar piperidine-2,6-dione compounds.[1]
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Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of your product.
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Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
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Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O (carbonyl) groups (typically around 1650-1750 cm-1) and the N-H bond of the piperidine ring (around 3200-3500 cm-1).
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Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Piperidine-2,6-dione Synthesis
The following data is for the synthesis of a 3-phenylpiperidine-2,6-dione, which can provide a starting point for optimizing the synthesis of this compound.[1]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | DMF | 25 | Trace |
| 2 | Cs2CO3 | DMF | 25 | Trace |
| 3 | K2CO3 | DMF | 25 | Trace |
| 4 | NaH | DMF | 25 | 25 |
| 5 | KOtBu | DMF | 25 | 58 |
| 6 | KOtBu | THF | 25 | 42 |
| 7 | KOtBu | Toluene | 25 | 15 |
| 8 | KOtBu | CH3CN | 25 | 23 |
| 9 | KOtBu | Dioxane | 25 | 35 |
| 10 | KOtBu | DMSO | 25 | 45 |
| 11 | KOtBu | DMF | 0 for 0.5h, then 25 for 6h | 75 |
| 12 | KOtBu | DMF | -20 for 0.5h, then 25 for 6h | 88 |
This table summarizes the optimization of the base, solvent, and temperature for a related reaction and suggests that KOtBu in DMF at a low initial temperature provides the best yield.
Experimental Protocols
While a specific protocol for this compound is not available in the searched literature, the following is a general experimental protocol for the synthesis of substituted piperidine-2,6-diones via a Michael addition/intramolecular imidation cascade, which can be adapted for the target molecule.[1]
General Procedure for the Synthesis of Substituted Piperidine-2,6-diones:
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To a solution of the Michael donor (e.g., an appropriate active methylene compound, 6 mmol) in anhydrous DMF (3 mL) at -20 °C under an inert atmosphere, add KOtBu (6 mmol) in one portion.
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Stir the mixture at -20 °C for 30 minutes.
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Add a solution of the Michael acceptor (e.g., a cinnamide derivative, 3 mmol) in anhydrous DMF (1 mL) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
Signaling Pathway of a Potential Synthesis Route
Caption: A simplified representation of a potential synthetic pathway for this compound.
References
- 1. 6-Phenylpiperidine-2-carboxylic acid | 791559-10-9 | Benchchem [benchchem.com]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enamine, enamide synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 6-Phenylpiperidine-2,4-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-phenylpiperidine-2,4-dione derivatives.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: Low Yield After Purification
Symptom: The quantity of purified this compound derivative recovered is significantly lower than theoretically expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, or significant side products may have formed, reducing the amount of the desired product. | Analyze the crude reaction mixture by TLC, LC-MS, or NMR to assess the extent of reaction and identify major byproducts. Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to improve conversion to the desired product. |
| Product Loss During Extraction: The desired compound may have partial solubility in the aqueous phase during workup, leading to losses. | Perform multiple extractions with an appropriate organic solvent. If the compound has acidic or basic properties, adjust the pH of the aqueous layer to suppress ionization and increase its partitioning into the organic layer. Use a brine wash to reduce the solubility of the product in the aqueous phase. |
| Irreversible Adsorption on Silica Gel: The basic nitrogen of the piperidine ring can strongly interact with acidic silanol groups on the silica gel surface during column chromatography, leading to irreversible adsorption.[1] | Add a basic modifier like triethylamine (0.1-1% v/v) or a solution of ammonia in methanol (1-2% of 7N solution) to the mobile phase to reduce strong interactions.[1] Alternatively, use a different stationary phase such as alumina (basic or neutral) or a C18 column for reverse-phase chromatography.[1] |
| Co-precipitation with Impurities: During crystallization, impurities with similar solubility profiles may co-precipitate with the desired product, leading to a lower yield of pure compound after subsequent purification steps. | Perform a second recrystallization using a different solvent system to better discriminate between the product and the impurity. |
| Product Degradation: The target molecule may be unstable under the purification conditions (e.g., acidic or basic mobile phase, high temperature). | Use milder purification conditions. For chromatography, consider using a buffered mobile phase. For crystallization, avoid prolonged heating. |
Issue 2: Presence of Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS, HPLC) of the purified product shows the presence of one or more impurities.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials: The reaction may not have gone to completion, leaving starting materials in the crude product. | Optimize the reaction conditions to drive the reaction to completion. If starting materials are difficult to remove by chromatography or crystallization, consider a chemical quench or workup procedure to remove them before purification. |
| Side Products from Synthesis: The synthetic route may generate byproducts with similar polarity to the desired product, making separation difficult. A common synthesis route for piperidine-2,4-diones is the Dieckmann condensation, which can have side products from intermolecular condensation.[2][3] | Optimize the reaction conditions to minimize the formation of side products. For purification, employ high-resolution chromatography techniques like preparative HPLC or SFC. Altering the stationary phase or mobile phase composition can improve selectivity. For example, a pentafluorophenyl (PFP) column might offer better selectivity for certain diastereomers than a standard C18 column.[4] |
| Diastereomers: If the molecule has multiple chiral centers, diastereomers may have been formed during the synthesis and may be difficult to separate. | Diastereomers can often be separated by careful column chromatography. Screening different stationary phases (e.g., silica, C18, PFP) and mobile phases is recommended.[4] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for diastereomer separations.[5] |
| Residual Solvents: Solvents from the reaction or purification steps may be retained in the final product. | Dry the final product under high vacuum for an extended period. If a specific solvent is difficult to remove, consider dissolving the product in a different, more volatile solvent and re-evaporating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities often depend on the synthetic route. If using a Dieckmann condensation approach, you might encounter unreacted starting materials (diesters), byproducts from intermolecular condensation, and incompletely hydrolyzed or decarboxylated intermediates.[2] Other potential impurities could arise from side reactions of the starting materials or degradation of the product.
Q2: My this compound derivative is showing peak tailing during silica gel chromatography. What can I do to improve the peak shape?
A2: Peak tailing for piperidine derivatives on silica gel is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1] To mitigate this, you can:
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Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[1]
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Use amine-deactivated silica gel .[1]
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Switch to a different stationary phase like alumina (basic or neutral).[1]
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Consider reverse-phase chromatography on a C18 column with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase.[1]
Q3: How can I best separate diastereomers of my this compound derivative?
A3: Separating diastereomers often requires careful optimization of chromatographic conditions. Both normal-phase and reverse-phase HPLC can be effective.[4] It is recommended to screen different columns (e.g., silica, C18, PFP) and mobile phase compositions.[4][6] Supercritical Fluid Chromatography (SFC) is also a powerful technique for separating diastereomers and can be more successful than traditional HPLC for this purpose.[5]
Q4: What are some good starting solvent systems for the recrystallization of this compound derivatives?
A4: The choice of solvent will depend on the specific substituents on your derivative. A good starting point is to test single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene) and binary solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed, followed by heating to redissolve and slow cooling.
Q5: My compound does not have a strong UV chromophore. How can I detect it during HPLC analysis?
A5: For compounds lacking a strong UV chromophore, several options are available:
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Universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.
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Mass Spectrometry (MS) detection is highly sensitive and can provide structural information.
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Pre-column derivatization with a UV-active agent can be performed. For example, the piperidine nitrogen can be reacted with a reagent like dansyl chloride or 4-toluenesulfonyl chloride to introduce a chromophore.[7]
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment of Piperidinedione Derivatives
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Purity assessment of bulk material and formulated products. | Robust, cost-effective, widely available.[8] | Requires a UV chromophore; may lack sensitivity for trace impurities.[8] |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Bioanalysis, impurity identification, and quantification of trace components. | High sensitivity and selectivity.[8] | Higher cost and complexity.[8] |
| UPLC-UV | Uses smaller particle size columns for faster and higher resolution separations than HPLC. | High-throughput screening, purity analysis. | Faster analysis times, higher resolution, improved sensitivity compared to HPLC.[9] | Higher operating pressures require specialized equipment. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry detection. | Analysis of volatile impurities and residual solvents. | Excellent for separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Absolute purity determination without a specific reference standard. | Provides absolute purity; does not require a reference standard of the analyte.[7] | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard. |
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound Derivatives by Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate). Carefully pack the column, ensuring there are no air bubbles or cracks.
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Loading: Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.
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Elution: Begin elution with the least polar solvent mixture. A common starting point for piperidinedione derivatives is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). To improve peak shape and recovery for these basic compounds, it is advisable to add 0.1-1% triethylamine to the mobile phase.[1]
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Fraction Collection: Collect fractions based on the elution profile observed (e.g., using a UV detector or by spotting fractions on a TLC plate).
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: General Procedure for Recrystallization of this compound Derivatives
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
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Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common purification challenges.
Note on Signaling Pathways: The biological activity of a specific this compound derivative is dependent on its unique structure and its cellular target. As illustrative examples, the signaling pathways for two major drugs containing piperidine-like moieties, Ibrutinib and Paliperidone, are provided below.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway, the target of Ibrutinib.
Caption: Simplified signaling of Dopamine D2 and Serotonin 5-HT2A receptors, targets of Paliperidone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability issues of 6-Phenylpiperidine-2,4-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Phenylpiperidine-2,4-dione in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical properties of piperidine derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like many compounds with amide and ketone functionalities, it may be susceptible to hydrolysis under acidic or basic conditions. Oxidative degradation is also a potential concern.
Q2: What is the expected shelf-life of this compound in a prepared solution?
A2: The shelf-life is highly dependent on the storage conditions (solvent, pH, temperature, and light exposure). It is recommended to perform a stability study under your specific experimental conditions to determine the effective shelf-life. For short-term storage, keeping the solution at low temperatures (2-8°C) and protected from light is advisable. For long-term storage, consider storing aliquots at -20°C or below.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products have not been extensively documented in the literature for this exact molecule, potential degradation pathways could include hydrolysis of the piperidine-2,4-dione ring, leading to the formation of more polar compounds. The presence of a phenyl group might also allow for oxidative degradation products.
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the stability of small molecules like this compound.[1][2][3] This technique allows for the separation and quantification of the parent compound and any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | The dione structure may be susceptible to hydrolysis at non-neutral pH. Prepare solutions in a buffered system within a pH range of 4-7. Avoid highly acidic or basic conditions.[2][4] |
| High Temperature | Elevated temperatures can accelerate degradation. Prepare and store solutions at low temperatures (e.g., on ice during use, and at 2-8°C for short-term storage). |
| Light Exposure | Photodegradation can occur. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] |
| Reactive Solvent | Some solvents may react with the compound. Use high-purity, inert solvents such as acetonitrile, methanol, or DMSO. Ensure solvents are free of contaminants. |
| Oxidation | The compound may be sensitive to oxidation. Consider degassing solvents before use or adding an antioxidant if compatible with your experimental setup. |
Issue 2: Poor Solubility or Precipitation Over Time
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
Precipitate forms in the solution after a period of storage.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solvent Strength | The compound may have limited solubility in the chosen solvent. Try a different solvent or a co-solvent system. Sonication may aid in initial dissolution. |
| Supersaturation | The initial concentration may be too high, leading to precipitation over time as the solution equilibrates. Prepare a more dilute stock solution. |
| Formation of Insoluble Degradation Products | Degradation may be leading to less soluble byproducts. Address the root cause of degradation as outlined in Issue 1. |
| Temperature Effects | Solubility is often temperature-dependent. If the solution is stored at a lower temperature than it was prepared at, precipitation can occur. Ensure the compound remains soluble at the storage temperature. |
Visualizing Potential Degradation and Troubleshooting
Below are diagrams illustrating a potential degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol: Preliminary Stability Assessment using HPLC
This protocol outlines a general procedure for conducting a preliminary stability study of this compound in solution.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Buffered aqueous solution (e.g., phosphate or acetate buffer, pH 4, 7, and 9)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of organic solvent (e.g., acetonitrile).
-
Dilute to the final volume with the same organic solvent to create a concentrated stock solution.
3. Preparation of Stability Samples:
-
Dilute the stock solution with the chosen buffer solutions (pH 4, 7, and 9) and the organic solvent to achieve the final desired concentration.
-
Transfer aliquots of each sample into separate, clearly labeled amber vials.
4. Storage Conditions:
-
Store sets of vials at different temperatures (e.g., 4°C, room temperature, and an elevated temperature like 40°C).
-
Ensure all samples are protected from light.
5. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from potential degradation products.
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each vial.
-
Analyze the samples by HPLC.
6. Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial (time 0) concentration.
-
Monitor for the appearance and growth of new peaks, which may represent degradation products.
Data Presentation
The following tables summarize key factors influencing stability and provide a template for presenting stability data.
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Recommendation | Rationale |
| pH | Maintain a buffered pH between 4 and 7. | To minimize acid or base-catalyzed hydrolysis of the piperidine-2,4-dione ring.[2][4] |
| Temperature | Store solutions at 2-8°C for short-term and frozen (-20°C or below) for long-term storage. | To reduce the rate of chemical degradation. |
| Light | Protect solutions from light using amber vials or by wrapping containers in foil. | To prevent photodegradation.[3] |
| Solvent | Use high-purity, inert solvents (e.g., acetonitrile, methanol, DMSO). | To avoid reactions with solvent impurities or the solvent itself. |
| Oxygen | For sensitive applications, consider using degassed solvents. | To minimize oxidative degradation. |
Table 2: Example Stability Data Template
| Time (hours) | % Remaining at 4°C (pH 7) | % Remaining at 25°C (pH 7) | % Remaining at 40°C (pH 7) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.5 | 98.0 |
| 4 | 99.6 | 99.0 | 96.1 |
| 8 | 99.2 | 98.1 | 92.5 |
| 24 | 98.5 | 95.2 | 85.3 |
| 48 | 97.8 | 91.0 | 77.4 |
References
- 1. Stability study of common vasoactive drugs diluted in five types of solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of admixtures of pethidine and metoclopramide in aqueous solution, 5% dextrose and 09% sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of Piperidine Compounds
Welcome to the technical support center for the HPLC analysis of piperidine-containing compounds. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Category 1: Peak Shape Problems (Tailing & Fronting)
Q1: Why are my piperidine compound peaks tailing significantly?
A1: Peak tailing is the most common issue when analyzing basic compounds like piperidine.[1][2] It is primarily caused by secondary interactions between the basic nitrogen atom of the piperidine and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This interaction leads to more than one retention mechanism, causing the peak to tail.[2]
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2 and 3 using an acidic modifier like formic acid or phosphoric acid.[1][4] This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][2]
-
Use of Competing Bases: Add a competing base additive like triethylamine (TEA) to the mobile phase at low concentrations (e.g., 0.05-0.1%).[5] These additives interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[5] Note that TEA can suppress MS signals and may shorten column life.[5]
-
Column Selection: Use a modern, high-purity, end-capped column where residual silanols are chemically bonded with a silylating agent to be more inert.[2][5] Alternatively, columns with polar-embedded groups or Charged Surface Hybrid (CSH) technology are designed to shield analytes from silanol interactions and are highly recommended for basic compounds.[5][6]
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][8] Try reducing the sample concentration or injection volume.[8]
Q2: My peaks are fronting, not tailing. What is the cause?
A2: Peak fronting can occur for several reasons, most commonly related to sample overload or the sample solvent.
Solutions:
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, leading to a fronting peak.[8][9] Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[8][9]
-
Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, also resulting in peak fronting.[10] Solution: Reduce the injection volume or the concentration of the sample.[8]
-
Column Degradation: A void or channel in the column packing can also lead to peak shape distortion, including fronting.[10][11] This may require column replacement.
Category 2: Retention & Resolution Issues
Q3: I am seeing poor resolution between my piperidine analyte and an impurity. How can I improve it?
A3: Improving resolution requires optimizing selectivity, efficiency, or retention.
Solutions:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact selectivity.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation for some compounds.
-
Modify Mobile Phase pH: A change in pH can alter the ionization state of the analyte or impurities, which can dramatically affect retention and selectivity.
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[3]
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method can help resolve closely eluting peaks.[7]
Q4: My piperidine compound is not retained or elutes too quickly.
A4: This typically indicates that the mobile phase is too strong or the analyte has insufficient interaction with the stationary phase.
Solutions:
-
Decrease Organic Modifier: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention in reversed-phase HPLC.
-
Select a More Retentive Column: If using a C8 column, switch to a C18 column, which is more hydrophobic and will provide more retention.
-
Consider HILIC: For very polar piperidine compounds, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable separation mode than reversed-phase.
Category 3: Sensitivity and Carryover
Q5: The detector response for my piperidine analyte is very low. How can I increase sensitivity?
A5: Low sensitivity can be due to issues with the analyte, mobile phase, detector settings, or the overall system.
Solutions:
-
Pre-column Derivatization: If the piperidine compound lacks a strong chromophore, it will exhibit poor UV absorbance.[8] Reacting the analyte with a derivatizing agent that adds a UV-active tag, such as 4-toluenesulfonyl chloride, can significantly enhance detection.[8][12][13]
-
Optimize Detector Wavelength: Ensure the UV detector is set to the absorbance maximum (λmax) of your analyte.
-
Optimize Detector Settings: Adjust parameters like data rate and filter time constants. A lower data rate and slower filter time constant can reduce noise and improve the signal-to-noise ratio.[14]
-
Decrease Column Diameter: Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) reduces sample dilution, leading to higher peak concentrations and increased signal intensity.
-
Mobile Phase Compatibility: Ensure the mobile phase additives do not have high absorbance at your analytical wavelength. For example, TEA can have a high UV cutoff.[7]
Q6: I am observing carryover from a high-concentration sample in subsequent blank injections. What are the best practices to minimize this?
A6: Carryover is a common problem with "sticky" basic compounds like piperidines and can originate from the autosampler, injector, or column.[15]
Solutions:
-
Optimize Needle Wash: Use a strong, appropriate wash solvent in the autosampler. A dual-solvent wash, often with an organic solvent and an acidified aqueous solution, is highly effective.[16] Increase the wash volume and/or the number of wash cycles.[16]
-
Use Deactivated Vials: To prevent adsorption to glass surfaces, use silanized or polypropylene vials for highly adsorptive basic compounds.[16]
-
Injector and System Flushing: Flush the entire system, including the injection port and sample loop, with a strong solvent mixture. A "magic solution" of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25) with a small amount of acid (like formic or phosphoric acid) can be very effective for cleaning.[17]
-
Column-Related Carryover: If carryover persists, it may be due to strong adsorption on the column. A dedicated column flush with a strong solvent or a dynamic flush method, where the column flow direction is alternated between runs, can be effective.[18]
Data & Parameters
Table 1: Common Mobile Phase Additives for Piperidine Analysis
| Additive | Typical Concentration | Purpose | Considerations |
| Formic Acid (FA) | 0.05% - 0.2% | Lowers pH to protonate silanols, improving peak shape.[19] Volatile and MS-friendly. | Can suppress ionization in negative ion mode MS.[20] |
| Phosphoric Acid (H₃PO₄) | 0.1% | Lowers pH effectively to reduce silanol interactions.[12][13] | Non-volatile, not suitable for LC-MS analysis.[20] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, can improve peak shape.[9] | Strong ion suppression in MS.[20] Can be difficult to remove from the column. |
| Triethylamine (TEA) | 0.05% - 0.1% | Competing base that masks active silanol sites.[5][9] | Can cause ion suppression in LC-MS and has a high UV cutoff.[5][7] May shorten column life.[5] |
| Ammonium Hydroxide | To adjust pH | Increases pH for analyzing compounds as free bases. | Volatile and MS-friendly.[20] |
| Ammonium Acetate/Formate | 10-20 mM | Volatile salt buffers, useful for controlling pH in LC-MS.[20] | Use the lowest concentration possible to avoid ion suppression.[20] |
Table 2: Recommended HPLC Column Chemistries
| Column Type | Principle of Operation | Best For |
| High-Purity End-Capped C18/C8 | Standard reversed-phase columns where residual silanols are chemically deactivated.[5] | General-purpose analysis of basic compounds, especially when mobile phase is optimized. |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) within the alkyl chain to shield analytes from silanols.[5][6] | Excellent peak shape for basic compounds without requiring competing base additives. |
| Charged Surface Hybrid (CSH) C18 | Features a low-level positive surface charge on the stationary phase to repel basic analytes via ion-exchange.[5] | Superior peak shape for basic compounds, especially at low pH. |
| Phenyl-Hexyl | Offers alternative selectivity based on pi-pi interactions. | Separating aromatic piperidine derivatives or when C18 provides insufficient resolution. |
Detailed Experimental Protocols
Protocol 1: Pre-column Derivatization for UV Detection
This protocol is a general guideline for derivatizing piperidine compounds that lack a native chromophore, using 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent.[12][13]
Materials:
-
Piperidine-containing sample/standard
-
4-toluenesulfonyl chloride solution (prepared in acetonitrile)
-
Basic buffer (e.g., 0.1 M sodium bicarbonate)
-
Acetonitrile (HPLC Grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a stock solution of your piperidine standard or sample in a suitable solvent (e.g., mobile phase or dilute HCl).
-
Reaction Setup: In a clean reaction vial, add an aliquot of the sample or standard solution.
-
Buffering: Add the basic buffer to the vial to facilitate the reaction and neutralize the HCl byproduct.
-
Derivatization: Add an excess of the 4-toluenesulfonyl chloride solution to the vial. The exact stoichiometry should be optimized.
-
Reaction: Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Cooling & Quenching: Cool the mixture to room temperature. If necessary, quench the reaction by adding a small amount of a primary amine solution to consume any excess tosyl chloride.
-
Final Dilution: Dilute the final derivatized solution with the mobile phase to the desired concentration, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.
Protocol 2: General Column Cleaning and Conditioning
This protocol is designed to remove contaminants and prepare a reversed-phase column for the analysis of basic compounds.
Materials:
-
HPLC Grade Water
-
HPLC Grade Isopropanol (IPA)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Methanol (MeOH)
Procedure:
-
Disconnect Column: Disconnect the column from the detector to prevent contamination.
-
Initial Flush (Aqueous): Flush the column with 100% HPLC grade water for at least 20 column volumes to remove any buffer salts.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for 20 column volumes each:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA) - excellent for removing strongly adsorbed hydrophobic compounds.
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition of your analytical method. Ensure the baseline is stable before initiating any analysis. A minimum of 10-15 column volumes is recommended.
-
System Suitability: Before running samples, inject a standard to confirm that retention time, peak shape, and efficiency meet the method's system suitability criteria.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for diagnosing and resolving HPLC peak tailing.
Mechanism of Piperidine Peak Tailing on Silica Columns
Caption: Interaction between basic piperidine and acidic silanols causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 16. mastelf.com [mastelf.com]
- 17. youtube.com [youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. ucl.ac.uk [ucl.ac.uk]
avoiding common pitfalls in piperidine-2,4-dione experiments
Welcome to the technical support center for piperidine-2,4-dione and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this important chemical scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, purification, characterization, and biological evaluation of piperidine-2,4-dione compounds.
Synthesis
Question: My synthesis of a substituted piperidine-2,4-dione is resulting in low yields. What are the common causes and how can I optimize the reaction?
Answer: Low yields in piperidine-2,4-dione synthesis can stem from several factors. Common synthetic routes include the Dieckmann condensation and Michael addition/intramolecular imidation cascades.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time or slightly increase the temperature if the starting materials are not fully consumed.
-
-
Side Reactions:
-
Troubleshooting: The formation of byproducts is a common issue.[3] For instance, in base-catalyzed reactions, self-condensation of starting materials can occur. Ensure slow addition of reagents and maintain the optimal reaction temperature. Using a less reactive base or a different solvent can sometimes minimize side reactions.
-
-
Poor Quality Reagents:
-
Troubleshooting: Use freshly distilled solvents and high-purity starting materials. Moisture can be particularly detrimental in many organic reactions.
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting: Systematically screen different bases, solvents, and temperatures. For example, in a KOtBu-promoted synthesis of substituted piperidine-2,6-diones, optimizing the temperature from 25°C to an initial -20°C followed by warming to 25°C significantly improved yields.[4]
-
Question: I am observing the formation of multiple isomers in my reaction. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a frequent challenge in the synthesis of substituted piperidines.[3]
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can lead to the formation of undesired diastereomers. Running the reaction at lower temperatures (e.g., 0°C, -20°C, or -78°C) can enhance selectivity.
-
Choice of Catalyst: The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents to find the optimal conditions for the desired stereoisomer.
Purification
Question: I am having difficulty purifying my piperidine-2,4-dione derivative using silica gel column chromatography. The compound seems to be streaking or irreversibly binding to the column. What can I do?
Answer: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor separation and low recovery.
Potential Causes & Solutions:
-
Strong Amine-Silica Interaction:
-
Troubleshooting: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia solution in your mobile phase can help to suppress this interaction and improve peak shape.
-
-
Inappropriate Stationary Phase:
-
Troubleshooting: Consider using an alternative stationary phase such as alumina (neutral or basic) or a C18 reversed-phase column for preparative HPLC.[5]
-
-
Co-eluting Impurities:
-
Troubleshooting: If impurities have similar polarity to your product, a different solvent system or a gradient elution may be necessary. For complex mixtures, preparative HPLC is often more effective than flash chromatography.[5]
-
Solubility
Question: My piperidine-2,4-dione derivative has poor solubility in aqueous buffers for biological assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common hurdle, especially for compounds that are zwitterionic or highly lipophilic.
Potential Causes & Solutions:
-
pH-Dependent Solubility:
-
Troubleshooting: If your compound has both acidic and basic functional groups, its solubility will be lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly increase solubility. For a compound with a basic piperidine nitrogen, lowering the pH will protonate the nitrogen, forming a more soluble salt.
-
-
High Lipophilicity:
-
Troubleshooting: The addition of a small percentage of a co-solvent like DMSO or ethanol to the aqueous buffer can improve solubility. However, be mindful of the potential effects of the co-solvent on your biological assay. For partially fluorinated piperidine derivatives, while fluorination can decrease basicity, it may not always lead to lower lipophilicity at neutral pH.[6]
-
-
Compound Precipitation from Stock Solution:
-
Troubleshooting: When diluting a concentrated DMSO stock solution into an aqueous buffer, the compound may precipitate. To avoid this, try adding the buffer to the DMSO stock dropwise while vortexing to prevent localized high concentrations.
-
Characterization
Question: I am seeing multiple peaks in the HPLC or NMR spectrum of my seemingly pure piperidine-2,4-dione compound. What could be the cause?
Answer: The presence of multiple peaks for a pure compound can be due to the existence of different species in equilibrium.
Potential Causes & Solutions:
-
Tautomerism: Piperidine-2,4-diones can exist in keto-enol tautomeric forms.[7] This can result in multiple sets of peaks in the NMR spectrum. Recording the spectrum at different temperatures can help to confirm the presence of tautomers, as their equilibrium may be temperature-dependent.
-
Conformational Isomers: The piperidine ring can exist in different chair or boat conformations. If the energy barrier between these conformers is high enough, you may observe separate peaks for each in the NMR spectrum at room temperature.
-
Differential Ionization in HPLC: In reversed-phase HPLC, if the mobile phase pH is close to the pKa of your compound, you may see peak splitting or broadening due to the presence of both ionized and non-ionized forms. Using a buffered mobile phase can resolve this issue.[8]
Data Presentation
Table 1: Synthesis of Substituted Piperidine-2,6-diones [4]
| Entry | Reactant 1 (Methyl Acetate Derivative) | Reactant 2 (Acrylamide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl phenylacetate | Acrylamide | KOtBu | DMF | 25 | 6 | 75 |
| 2 | Methyl phenylacetate | Acrylamide | NaOtBu | DMF | 25 | 6 | 62 |
| 3 | Methyl phenylacetate | Acrylamide | KHMDS | DMF | 25 | 6 | 45 |
| 4 | Methyl (4-chlorophenyl)acetate | Acrylamide | KOtBu | DMF | -20 to 25 | 6.5 | 92 |
| 5 | Methyl (4-methoxyphenyl)acetate | Acrylamide | KOtBu | DMF | -20 to 25 | 6.5 | 85 |
| 6 | Methyl phenylacetate | N-Methylacrylamide | KOtBu | DMF | -20 to 25 | 6.5 | 80 |
Table 2: Cytotoxic Activity of Piperidine and Pyrimidine-2,4-dione Derivatives
| Compound | Cell Line | Assay Type | Activity (µM) | Reference |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | Cytotoxicity | GI50: 0.03 | [9] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | Cytotoxicity | GI50: >10 | [9] |
| Doxorubicin (standard) | HeLa | Cytotoxicity | GI50: 0.05 | [9] |
| Novel Piperidine Derivative 1 | C2C12 Myoblasts | Cytotoxicity | IC50: 24.3 (µg/mL) | [10] |
| Novel Piperidine Derivative 2 | MCF-7 | Cytotoxicity | - | [10] |
| Novel Piperidine Derivative 3 | HT-29 | Cytotoxicity | - | [10] |
Table 3: Enzyme Inhibition by Piperidine Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
| Piperidine Derivatives | MenA (M. tuberculosis) | 13-22 µM | [11] |
| Piperidine Carboxamides | Pf20Sβ5 (P. falciparum) | - | [12] |
| 3-Phenylpiperidine-2,6-diones | HIV-1 | - | [13] |
| Piperidine Derivatives | Pancreatic Lipase | - | [14] |
Experimental Protocols
Protocol 1: General Synthesis of Piperidine-2,4-dione[16]
This protocol describes the synthesis of piperidine-2,4-dione from tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours.
-
Concentrate the solution and crystallize at 4°C overnight.
-
Collect the solid by filtration and wash with cold ethyl acetate to afford piperidine-2,4-dione.[15]
-
If necessary, further purify the product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (e.g., 100:1).[15]
Protocol 2: MTT Cytotoxicity Assay[17]
This protocol is for determining the cytotoxic effects of piperidine-2,4-dione derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Piperidine-2,4-dione derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the piperidine-2,4-dione derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[16]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[16]
Mandatory Visualization
References
- 1. scribd.com [scribd.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 6-Phenylpiperidine-2,4-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of 6-Phenylpiperidine-2,4-dione. The methodologies and solutions presented are based on established analytical techniques for similar piperidine-based compounds and general best practices in chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying this compound?
A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended approach. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this analysis due to its high sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) may also be a viable option, potentially requiring derivatization of the analyte.
Q2: What type of HPLC column is a good starting point for method development?
A2: A reversed-phase C18 column is a versatile and common starting point for the analysis of many organic molecules, including piperidine derivatives.[2] For potentially basic compounds like this compound, using a modern, end-capped, high-purity C18 column is advisable to minimize peak tailing caused by interactions with residual silanols on the stationary phase.[2]
Q3: How can I prepare my sample for analysis?
A3: Sample preparation will depend on the matrix. For bulk drug substances, a simple dissolution in a suitable organic solvent (e.g., methanol, acetonitrile) followed by dilution to the desired concentration is usually sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences. Always filter the final sample solution through a 0.22 µm or 0.45 µm filter before injection to protect the analytical column.
Q4: My calibration curve for this compound is not linear. What are the possible causes?
A4: Non-linearity in the calibration curve can be caused by several factors, including detector saturation at high concentrations, sample adsorption onto vials or tubing, or incorrect preparation of standards. Ensure your concentration range is within the linear dynamic range of the detector and that your sample preparation is consistent across all calibration points.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic piperidine nitrogen with acidic silanol groups on the column. | 1. Lower the mobile phase pH to 2-3 to protonate silanols. 2. Use a mobile phase additive like triethylamine (TEA) to block active sites. 3. Switch to an end-capped column or a column designed for basic compounds.[2] |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Degas the mobile phase and prime the pump. Check for leaks. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if it's at the end of its lifetime. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in your injection sequence. |
LC-MS Analysis
| Problem | Possible Cause | Solution |
| Low Signal Intensity | 1. Poor ionization of this compound. 2. Ion suppression from the sample matrix or mobile phase. 3. Incorrect mass spectrometer settings. | 1. Optimize the mobile phase pH to promote protonation (for positive ion mode). 2. Improve sample cleanup to remove interfering matrix components. 3. Tune the mass spectrometer specifically for your analyte's m/z. |
| No Peak Detected | 1. Analyte is not eluting from the column. 2. Incorrect mass transition (m/z) is being monitored. 3. The compound is not stable under the analytical conditions. | 1. Use a stronger mobile phase to elute the compound. 2. Verify the molecular weight and expected adducts of your compound. 3. Check for in-source fragmentation and consider adjusting source parameters. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Leaks in the LC or MS system. 3. Dirty ion source. | 1. Use LC-MS grade solvents and fresh reagents. 2. Perform a leak check on the system. 3. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Hypothetical LC-MS Method for Quantification of this compound
This protocol is a starting point and will require optimization for your specific instrumentation and sample matrix.
1. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ion (Q3): A stable, high-intensity fragment ion (to be determined by infusion and fragmentation analysis)
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the initial mobile phase composition (95:5 A:B) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Quantitative Data Summary (Hypothetical)
The following table presents expected performance characteristics for a validated LC-MS method, based on data for similar compounds.[1]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: General workflow for the quantification of this compound using LC-MS.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
Technical Support Center: 6-Phenylpiperidine-2,4-dione Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Phenylpiperidine-2,4-dione.
Troubleshooting Guides
Reaction Troubleshooting
Q1: My Dieckmann condensation reaction to form the piperidine-2,4-dione ring is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Dieckmann condensation are a common issue during scale-up. Several factors could be contributing to this problem.
Possible Causes:
-
Inefficient Deprotonation: The base may not be strong enough or used in sufficient quantity to effectively deprotonate the active methylene group of the precursor.
-
Side Reactions: Competing intermolecular condensation reactions can lead to the formation of polymeric byproducts, especially at higher concentrations.
-
Decomposition: The starting materials or the product may be sensitive to the reaction conditions, leading to degradation.
-
Moisture: The presence of water can quench the base and inhibit the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | Ensures complete and rapid deprotonation to initiate the intramolecular cyclization. |
| Base Stoichiometry | Use at least a stoichiometric amount of base. An excess (e.g., 1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion. | Compensates for any potential quenching by trace impurities or moisture. |
| Reaction Concentration | Conduct the reaction under high-dilution conditions, especially during the addition of the substrate to the base. | Favors the intramolecular Dieckmann condensation over intermolecular side reactions. |
| Temperature Control | Maintain a consistent and optimized temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. | Minimizes decomposition and side reactions. Exothermic reactions should be carefully monitored and controlled. |
| Anhydrous Conditions | Ensure all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Prevents the quenching of the strong base by moisture. |
Q2: I am observing the formation of significant amounts of a polymeric byproduct. How can I minimize this?
The formation of polymeric material is a classic challenge in cyclization reactions when scaling up.
Troubleshooting Workflow for Polymer Formation
Caption: Workflow to diagnose and resolve polymer formation.
Purification Troubleshooting
Q3: I am having difficulty crystallizing the final this compound product. It keeps oiling out. What can I do?
Crystallization can be challenging, especially with impurities present that can act as crystallization inhibitors.
Possible Causes:
-
Residual Solvents: Trapped solvents can lower the melting point and prevent crystallization.
-
Impurities: The presence of unreacted starting materials, byproducts, or salts can interfere with lattice formation.
-
Supersaturation: The solution may be too supersaturated, leading to rapid precipitation as an oil rather than slow crystal growth.
Solutions:
| Strategy | Detailed Steps |
| Solvent System Screening | Experiment with a variety of single and mixed solvent systems. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is much less soluble. |
| Seeding | Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization. |
| Controlled Cooling | Cool the solution slowly to allow for ordered crystal growth. Rapid cooling often leads to the formation of oils or amorphous solids. |
| Anti-Solvent Addition | Slowly add a poor solvent to a solution of the compound in a good solvent until turbidity is observed, then allow it to stand. |
| Purification Prior to Crystallization | If impurities are suspected, consider a preliminary purification step such as column chromatography or an aqueous wash to remove salts. |
Q4: My product is showing broad peaks or tailing during chromatographic purification. What is the cause and how can I fix it?
Poor peak shape in chromatography of piperidine-containing compounds is often due to interactions with the stationary phase.
Troubleshooting Poor Peak Shape in Normal-Phase Chromatography
Caption: Decision tree for improving chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A common and effective method for the synthesis of the piperidine-2,4-dione core is the Dieckmann condensation . This involves the intramolecular cyclization of a diester precursor in the presence of a strong base.
General Reaction Pathway
Caption: Synthetic pathway via Dieckmann condensation.
The main challenges in scaling up this route include:
-
Managing Exotherms: The reaction with strong bases can be highly exothermic and requires careful temperature control.
-
Side Product Formation: Intermolecular reactions can lead to dimers and polymers.
-
Purification: Separating the desired product from unreacted starting materials and byproducts can be difficult.
Q2: What are the key safety considerations when scaling up the production of this compound?
-
Handling of Strong Bases: Reagents like sodium hydride are highly flammable and reactive with water. They should be handled under an inert atmosphere by trained personnel.
-
Solvent Safety: Many organic solvents used in the synthesis are flammable and can be toxic. Adequate ventilation and personal protective equipment (PPE) are essential.
-
Thermal Stability: The thermal stability of the final product and any intermediates should be assessed to prevent runaway reactions or decomposition during purification and storage.
-
Pressure Management: Reactions that evolve gas (e.g., hydrogen from quenching NaH) should be conducted in appropriate reactors with pressure relief systems.
Q3: Are there any specific analytical methods recommended for monitoring the reaction progress and ensuring product purity?
Yes, a combination of analytical techniques is recommended:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | To monitor the disappearance of starting materials and the formation of the product. Also used to determine the purity of the final product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product and identify any major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups and confirm the formation of the dione structure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation (Lab Scale)
This protocol is a representative example and may require optimization.
Materials:
-
N-(2-ethoxycarbonylethyl)-N-phenylacetylglycine ethyl ester (precursor diester)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (N2), add sodium hydride (1.1 eq) to a three-necked flask containing anhydrous toluene.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the precursor diester (1.0 eq) in anhydrous toluene to the NaH suspension over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a protic solvent (e.g., isopropanol), followed by water.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
This technical support guide is intended for informational purposes and should be used by qualified professionals. All procedures should be performed with appropriate safety precautions.
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Phenylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Phenylpiperidine-2,4-dione, a key heterocyclic compound, is paramount in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The selection of a robust analytical method is a critical decision that influences the reliability of experimental data. This guide provides an objective comparison of potential analytical methods for the quantification of this compound, supported by extrapolated experimental data based on structurally similar compounds. Furthermore, it outlines a framework for the cross-validation of these methods to ensure data integrity and consistency.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for this compound depends on the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed and powerful techniques for the analysis of related piperidine-dione derivatives.
-
HPLC-UV: This method is often favored for its robustness, cost-effectiveness, and straightforward operation, making it well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the method of choice for bioanalytical applications, such as the quantification of the analyte in plasma or other biological matrices, where trace-level detection is often required.[1]
The following table summarizes the anticipated key validation parameters for different analytical methods applicable to the quantification of this compound, based on data from analogous piperidin-2,6-dione derivatives.[1]
| Analytical Method | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) |
| HPLC-UV | 1 - 100 µg/mL | LOQ: 0.5 µg/mL, LOD: 0.15 µg/mL | 98.5 - 101.5 | < 2.0 |
| LC-MS/MS | 0.1 - 1000 ng/mL | LLOQ: 0.1 ng/mL | 97.0 - 103.0 | < 15.0 |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust approach for the quantification of this compound in bulk form or pharmaceutical preparations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 220-230 nm).
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing a known amount of this compound standard and dissolving it in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Prepare working standards by serial dilution of the stock solution.
-
For drug product analysis, a suitable extraction procedure may be required to isolate the analyte from excipients.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step is typically performed by adding a precipitating agent like acetonitrile or methanol.
-
The sample is then centrifuged, and the supernatant is collected.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.
-
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results, which is essential when transferring methods between laboratories or when a new method is intended to replace an existing one.
The workflow for cross-validating two analytical methods involves analyzing the same set of samples using both validated methods and then statistically comparing the results. The comparison should assess parameters such as accuracy, precision, and linearity to ensure that the methods are interchangeable.
Experimental Workflow for Method Comparison
The following diagram illustrates a general workflow for comparing the performance of different analytical methods for the quantification of this compound.
This structured approach ensures that the chosen analytical method is fit for its intended purpose, leading to reliable and reproducible data in the research and development of pharmaceuticals containing this compound.
References
Comparative Analysis of the Biological Activity of Piperidine-2,6-dione and Phenyl-Glutarimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the antimicrobial and anticancer properties of two closely related classes of compounds: piperidine-2,6-dione derivatives and phenyl-glutarimide (1-phenyl-piperidine-2,6-dione) derivatives. While data on the specific 6-phenylpiperidine-2,4-dione scaffold is limited in publicly available literature, the analysis of these analogous structures offers valuable insights into their potential therapeutic applications.
Antimicrobial Activity of Piperidine-2,6-dione Derivatives
A study on a series of synthesized 1-(substituted-phenyl)piperidine-2,6-diones revealed their potential as antimicrobial agents. The antibacterial activity of these compounds was evaluated against various bacterial strains using the disk diffusion method.
Quantitative Data Summary
The following table summarizes the zone of inhibition for the most active compounds against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.
| Compound ID | Substituent on Phenyl Ring | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. S. aureus |
| 2c | 4-Hydroxy | Good | Good | - |
| 2d | 4-Nitro | Good | Good | - |
| 3c | 2,4-Dichloro | - | - | Good |
Note: "Good" indicates notable activity as reported in the study, however, precise numerical values for the zone of inhibition were not provided in the available literature. The study mentioned that compounds 2c and 2d showed good antimicrobial activity against Escherichia Coli and Bacillus subtilis, while compound 3c showed antibacterial activity against Staphylococcus aureus.
Experimental Protocol: Antimicrobial Screening (Disk Diffusion Method)
The antibacterial activity of the synthesized piperidine-2,6-dione derivatives was determined using the disk diffusion method.
-
Preparation of Test Solutions: The test compounds were dissolved in a suitable solvent to a final concentration of 10 mg/ml.
-
Bacterial Culture: The bacterial strains were grown in nutrient agar medium.
-
Disk Preparation and Application: Sterile filter paper discs (6 mm in diameter) were impregnated with the test solutions.
-
Inoculation and Incubation: The nutrient agar plates were uniformly swabbed with the bacterial culture, and the prepared discs were placed on the surface. The plates were then incubated under appropriate conditions to allow bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc was measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Anticancer Activity of Phenyl-Glutarimide Derivatives as Cereblon Binders
Phenyl-glutarimide derivatives have emerged as a significant class of compounds that bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is crucial for their application in Proteolysis-Targeting Chimeras (PROTACs), a promising strategy in drug discovery for targeted protein degradation. The anticancer activity of these derivatives is often evaluated by their ability to degrade specific target proteins (e.g., BET proteins) and their cytotoxic effects on cancer cell lines.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) for a potent phenyl-glutarimide-based PROTAC, 4c (SJ995973) , which targets Bromodomain and Extra-Terminal (BET) proteins.
| Compound ID | Target Protein | Cell Line | IC50 (pM) | BRD4 DC50 (nM) |
| 4c (SJ995973) | BET proteins | MV4-11 (human acute myeloid leukemia) | 3 | 0.87 |
This data highlights the exceptional potency of phenyl-glutarimide derivatives in inducing cancer cell death.[1][2]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Targeted Protein Degradation by Phenyl-Glutarimide-Based PROTACs
This diagram illustrates the mechanism of action of a phenyl-glutarimide-based PROTAC in targeting a protein for degradation.
Caption: Mechanism of targeted protein degradation by a phenyl-glutarimide PROTAC.
General Workflow for Antimicrobial Activity Screening
This diagram outlines the typical experimental workflow for assessing the antimicrobial activity of novel compounds.
Caption: Workflow for evaluating the antimicrobial activity of chemical compounds.
References
Comparative Analysis of 6-Phenylpiperidine-2,4-dione Analogs and Related Compounds in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 6-phenylpiperidine-2,4-dione, with a focus on their potential as anticonvulsant agents. Due to a lack of extensive direct studies on the this compound scaffold itself, this guide draws comparisons from structurally similar analogs, primarily pyrrolidine-2,5-diones and 4-phenylpiperidin-2-ones, to extrapolate potential SAR trends.
Introduction to Anticonvulsant SAR
The development of effective antiepileptic drugs (AEDs) is a critical area of research. The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its analogs are being investigated for various central nervous system (CNS) activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing novel, more potent, and safer AEDs. Key structural modifications often involve substitutions on the phenyl ring, the piperidine nitrogen, and the dione core, which can significantly impact a compound's efficacy and neurotoxicity.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the anticonvulsant activity of selected pyrrolidine-2,5-dione and 4-phenylpiperidin-2-one derivatives, which serve as valuable surrogates for understanding the potential SAR of this compound analogs. The primary screening models for anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is commonly assessed using the rotarod test.
Table 1: Anticonvulsant Activity of 3-Aryl-pyrrolidine-2,5-dione Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1a | H | >100 | >100 | >300 | - |
| 1b | 4-Cl | 68.3 | 95.2 | >300 | >4.4 |
| 1c | 2-Cl | 55.8 | 82.1 | >300 | >5.4 |
| 1d | 3-CF₃ | 49.6 | 67.4 | >300 | >6.0 |
| 1e | 4-F | 72.5 | 110.3 | >300 | >4.1 |
Data extrapolated from studies on related pyrrolidine-2,5-dione analogs.[1][2]
Table 2: Anticonvulsant Activity of N-Substituted 4-Phenylpiperidin-2-one Derivatives
| Compound ID | R (Substitution on Piperidine Nitrogen) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 2a | H | 89.2 | >100 | >300 | >3.4 |
| 2b | CH₃ | 65.4 | 98.7 | >300 | >4.6 |
| 2c | CH₂Ph | 42.1 | 75.3 | 250 | 5.9 |
| 2d | CH₂CH₂Ph | 58.9 | 88.1 | >300 | >5.1 |
Data extrapolated from studies on related 4-phenylpiperidin-2-one analogs.[3]
Key SAR Observations
From the data on related structures, several key SAR trends can be inferred for the potential development of this compound analogs as anticonvulsants:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring, such as chloro (Cl) and trifluoromethyl (CF₃), appear to enhance anticonvulsant activity in the MES model.[1][2] The position of the substituent also plays a crucial role.
-
Substitution on the Piperidine Nitrogen: The introduction of small alkyl or arylalkyl groups on the piperidine nitrogen seems to be favorable for anticonvulsant activity.[3] A benzyl group, in particular, showed a significant increase in potency.
-
The Dione Core: The 2,4-dione moiety is a critical pharmacophore, likely involved in key interactions with biological targets. Modifications to this ring system would likely have a substantial impact on activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) is also included.
-
Induction of Seizures: After a specified pretreatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for identifying drugs effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: Test compounds and a vehicle control are administered as in the MES test.
-
Induction of Seizures: Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered the endpoint for protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Neurotoxicity Test
This test assesses the potential motor impairment and sedative effects of the test compounds.
-
Animals: Male albino mice (20-25 g) are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for at least 1 minute.
-
Drug Administration: The test compounds are administered to the trained animals.
-
Observation: At various time points after drug administration, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.
-
Endpoint: The inability of an animal to remain on the rod for 1 minute is defined as neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Mandatory Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the preclinical screening of anticonvulsant compounds.
Hypothetical Signaling Pathway: GABAergic Modulation
Many anticonvulsant drugs exert their effects by enhancing GABAergic neurotransmission, which is the primary inhibitory system in the CNS.
Caption: Hypothetical pathway of GABAergic modulation by a this compound analog.
Conclusion
While direct and extensive SAR studies on this compound analogs are limited in the current literature, the analysis of structurally related compounds provides valuable insights for future drug design and development. The data suggests that strategic substitutions on the phenyl ring and the piperidine nitrogen of this scaffold could lead to the discovery of potent and safe anticonvulsant agents. Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to establish a definitive SAR and unlock the full therapeutic potential of this promising chemical class.
References
A Comparative Analysis of 6-Phenylpiperidine-2,4-dione and Other Piperidine Derivatives: A Guide for Drug Discovery Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. Within this broad class, piperidine-2,4-dione derivatives represent a subclass with significant potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of 6-Phenylpiperidine-2,4-dione and related piperidine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While direct experimental data for this compound is limited in the public domain, this analysis draws upon data from structurally similar piperidine-2,4-dione and other piperidone analogs to infer its potential biological profile.
Comparative Biological Activities
The biological activities of piperidine derivatives are heavily influenced by the nature and position of substituents on the piperidine ring. The following tables summarize the reported cytotoxic, antimicrobial, and enzyme inhibitory activities of various piperidine-2,4-dione and related piperidone analogs. This data provides a framework for understanding the potential efficacy of this compound.
Table 1: Comparative Cytotoxicity of Piperidine Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | Potent cytotoxicity reported | [2] |
| N-acyl-3,5-bis(benzylidene)-4-piperidones | Malignant cell lines | High toxicity reported | [3] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | - | 12.55 (AChE inhibition) | [4] |
| Dimeric 3,5-Bis(benzylidene)-4-piperidones | HL-60, HSC-2, HSC-3, HSC-4 | Potent cytotoxicity reported | [5] |
Table 2: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Good activity reported | [6] |
| Substituted 4-piperidones | Gram (+) and Gram (-) bacteria | Effective against some strains | [7] |
| Piperidine-2,6-dione derivatives | E. coli, B. subtilis, S. aureus | Good activity reported for some derivatives | [8] |
| Novel piperidine derivatives | S. aureus, E. coli | Active against tested strains | [9] |
Table 3: Comparative Enzyme Inhibitory Activity of Piperidine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 | Reference(s) |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 µM | [4] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 µM | [4] |
| Piperidine-based compounds | PARP1 | Varies | [10] |
| Piperidine derivatives | Cholinesterases | Varies | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of chemical compounds. The following sections provide methodologies for key assays relevant to the biological activities of piperidine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[14]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16] The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity and inhibition.[17][18]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[18]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test compound.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways
The cytotoxic effects of many piperidine derivatives are mediated through the induction of apoptosis. Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death initiated by cellular stress.[19][20][21]
Conclusion
This comparative guide highlights the potential of this compound and its analogs as a promising scaffold for the development of novel therapeutic agents. The presented data on related piperidone derivatives suggest that this chemical class possesses a broad spectrum of biological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects. The provided experimental protocols offer a standardized framework for the evaluation of these compounds. Further investigation into the synthesis and direct biological testing of this compound and a wider range of its derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The exploration of their mechanisms of action, particularly their influence on signaling pathways such as apoptosis, will be critical in advancing these compounds through the drug discovery pipeline.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of acetylcholinesterase [bio-protocol.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 6-Phenylpiperidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
Direct experimental data on the biological activity of 6-Phenylpiperidine-2,4-dione is not extensively available in current scientific literature. However, its core structure, the piperidine-2,4-dione moiety, is a recognized pharmacophore present in numerous biologically active compounds. Structurally related glutarimides and piperidine derivatives have shown notable anticancer and anticonvulsant properties. This guide provides a comparative analysis of the hypothesized mechanism of action of this compound against established activities of structurally similar compounds, offering a framework for its experimental validation.
We will explore two primary hypothesized activities: anticancer (cytotoxic) and anticonvulsant . This comparison is supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and visualizations of key cellular pathways and workflows.
Hypothesized Anticancer Activity: A Comparative Analysis
The piperidine scaffold is a privileged structure in oncology research, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines. It is hypothesized that this compound may induce apoptosis in cancer cells, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative piperidine derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound/Alternative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Hypothesized: this compound | Various | - | To be determined |
| Alternative 1: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II) | Myeloma (RPMI-8226) | Hematological | ~5-10 |
| Alternative 2: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound IV) | Leukemia (K562) | Hematological | ~5-10 |
| Alternative 3: A Substituted Piperidine Derivative | MCF-7 | Breast Adenocarcinoma | Data specific to a proprietary compound |
Signaling Pathway: PI3K/Akt and Apoptosis Induction
The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[1] Inhibition of this pathway is a common mechanism for anticancer agents. It is plausible that this compound could exert its cytotoxic effects by downregulating Akt phosphorylation, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
References
Benchmarking 6-Phenylpiperidine-2,4-dione Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 6-Phenylpiperidine-2,4-dione against established inhibitors of Dipeptidyl Peptidase IV (DPP-4). The piperidine-2,4-dione scaffold is a recognized pharmacophore in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2][3] This document presents a hypothetical performance benchmark for this compound and compares it with commercially available drugs, supported by detailed experimental protocols for key validation assays.
Data Presentation: Comparative Inhibitory Activity
The inhibitory efficacy of this compound against DPP-4 is compared with established inhibitors Sitagliptin, Vildagliptin, and Alogliptin. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| This compound | DPP-4 | 150 (Hypothetical) |
| Sitagliptin | DPP-4 | 19 |
| Vildagliptin | DPP-4 | 62 |
| Alogliptin | DPP-4 | <10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the enzymatic activity of DPP-4 in the presence of an inhibitor.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution to each well.[4] For control wells, add 10 µL of DMSO instead of the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well.[5]
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.[5]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Caco-2 cells (known to express DPP-4)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Test compounds
-
Thermocycler
-
Western blotting or ELISA reagents for DPP-4 detection
Procedure:
-
Treat intact Caco-2 cells with the test compound or a vehicle control for a specified duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Quantify the amount of soluble DPP-4 in the supernatant using Western blotting or ELISA.
-
A positive result, indicating target engagement, is observed as a shift in the melting curve to a higher temperature in the presence of the inhibitor.
Visualizations
Signaling Pathway
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Navigating the Data Gap: The Challenge of Validating 6-Phenylpiperidine-2,4-dione In Vitro Findings with In Vivo Evidence
For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel chemical entities, the validation of in vitro discoveries through robust in vivo studies is a critical juncture. However, in the case of 6-Phenylpiperidine-2,4-dione, a thorough review of published scientific literature reveals a significant data gap, precluding a direct comparison and validation of its in vitro activities in live animal models.
Despite extensive searches for dedicated studies on this compound, no specific in vivo data correlating with its potential in vitro effects could be identified. The existing body of research primarily focuses on the broader class of phenylpiperidine derivatives, which encompasses a wide range of compounds with diverse pharmacological activities, including opioid analgesics and dopamine receptor modulators. While these studies provide a general context for the phenylpiperidine scaffold, they do not offer the specific experimental data required for a meaningful in vivo validation of this compound itself.
This absence of specific in vivo studies means that crucial aspects such as pharmacokinetics (absorption, distribution, metabolism, and excretion), toxicology, and efficacy in a living organism remain uncharacterized for this compound. Consequently, it is not possible at this time to construct a comparison guide that objectively validates its in vitro performance with in vivo experimental data as per the core requirements of this topic.
Pivoting to a Data-Rich Alternative: A Proposed Path Forward
Given the current limitations surrounding this compound, we propose a strategic pivot to a closely related and well-documented compound for which a comprehensive in vitro to in vivo comparison guide can be effectively constructed. A viable alternative would be a compound from the broader phenylpiperidine class with a substantial body of published research, such as a specific fentanyl analog or a well-characterized dopamine D2 receptor antagonist like Pridopidine.
For such a compound, a detailed comparison guide could be developed, encompassing:
-
In Vitro Activity Profile: Detailing its mechanism of action, receptor binding affinities, and effects on cellular signaling pathways.
-
In Vivo Efficacy: Presenting data from relevant animal models that demonstrate its therapeutic effects.
-
Pharmacokinetic and Pharmacodynamic Correlations: Analyzing how the drug's concentration in the body correlates with its observed biological effects.
-
Comparative Analysis: Benchmarking its performance against other relevant therapeutic agents.
This approach would allow for the creation of a valuable resource for the scientific community, fulfilling the original intent of providing a data-driven comparison guide, albeit for a different but structurally relevant molecule.
Illustrative Experimental Workflow
To provide a conceptual framework, the following diagram illustrates a typical workflow for the validation of in vitro findings in vivo, a process that would be applicable to a data-rich alternative compound.
Caption: A generalized workflow for the in vitro to in vivo validation of a therapeutic compound.
While the specific in vivo validation of this compound remains an open area for future research, the principles of rigorous scientific validation through a combination of in vitro and in vivo studies are paramount in the field of drug discovery and development. The scientific community is encouraged to address this data gap to fully elucidate the therapeutic potential of this particular molecule.
A Comparative Review of Synthesis Methods for Piperidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of these heterocyclic motifs is of paramount importance for the discovery and development of new therapeutics. This guide provides a comparative overview of key synthetic methodologies for piperidine-2,4-diones, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
Key Synthetic Strategies at a Glance
The synthesis of piperidine-2,4-diones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.
| Synthesis Method | General Description | Typical Yields | Key Advantages | Common Limitations |
| Dieckmann Condensation | Intramolecular cyclization of β-amino diesters. A classic and widely used method. | Good to Excellent | Well-established, reliable for a range of substrates. | Requires preparation of the acyclic diester precursor. |
| Intramolecular Cyclization of Grignard/Blaise Intermediates | Cyclization of organometallic intermediates derived from δ-amino-β-ketoesters or related compounds. | Good | Can provide access to chiral piperidine-2,4-diones. | May require anhydrous conditions and careful control of stoichiometry. |
| Synthesis from β-Amino Acids | Multi-step synthesis starting from readily available β-amino acids, often involving chain extension and subsequent cyclization. | Moderate to Good | Utilizes chiral pool starting materials, allowing for enantioselective synthesis. | Can be a lengthy synthetic sequence. |
| Anionic Enolate Rearrangements | Newer methods involving the rearrangement of cyclic enolates. | Good | Can offer novel pathways to substituted piperidine-2,4-diones. | May require specific substrates and strong bases. |
Experimental Protocols
Dieckmann Condensation
This method involves the intramolecular cyclization of an N-substituted β-amino diester, followed by hydrolysis and decarboxylation to yield the piperidine-2,4-dione.
General Procedure:
-
Preparation of the β-amino ester: React a β-keto ester with an amine or ammonia source, followed by reduction of the resulting enamine.
-
Acylation: Acylate the resulting β-amino ester with a malonyl chloride derivative to form the diester precursor.
-
Dieckmann Cyclization: Treat the diester with a strong base, such as sodium ethoxide or sodium hydride, in an appropriate solvent like ethanol or THF to induce intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically under acidic or basic conditions, to afford the final piperidine-2,4-dione.
Example Protocol for 6-Methylpiperidine-2,4-dione:
-
Step 1: Synthesis of methyl 3-aminobutanoate. Methyl acetoacetate is reacted with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride.
-
Step 2: Synthesis of the diester. The crude methyl 3-aminobutanoate is acylated with methyl malonyl chloride in the presence of a non-nucleophilic base like triethylamine in dichloromethane.
-
Step 3: Cyclization. The purified diester is dissolved in dry toluene, and sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature. The mixture is then heated to reflux until the reaction is complete (monitored by TLC).
-
Step 4: Work-up and purification. The reaction is cooled and quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then refluxed with aqueous HCl to effect hydrolysis and decarboxylation. The final product is purified by recrystallization or column chromatography.
Intramolecular Cyclization of Blaise Intermediates
This method offers a route to chiral piperidine-2,4-diones starting from a chiral β-amino nitrile.
General Procedure:
-
Formation of the Blaise intermediate: A δ-amino-β-ketonitrile is reacted with a Grignard reagent or other organometallic species to form a magnesium enolate (Blaise intermediate).
-
Intramolecular Cyclization: Upon warming, the intermediate undergoes intramolecular cyclization to form the piperidine-2,4-dione ring.
-
Work-up: The reaction is quenched with an aqueous acid solution to yield the final product.
Example Protocol for a Chiral Piperidine-2,4-dione:
-
Step 1: Preparation of the starting material. A chiral β-amino acid is converted to the corresponding δ-amino-β-ketonitrile through a multi-step sequence.
-
Step 2: Cyclization. The δ-amino-β-ketonitrile is dissolved in anhydrous THF and cooled to -78 °C. Ethylmagnesium bromide (or another suitable Grignard reagent) is added dropwise, and the mixture is allowed to slowly warm to room temperature.
-
Step 3: Quenching and purification. The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[1]
Quantitative Data Comparison
The following table summarizes typical yields for the synthesis of various piperidine-2,4-diones using the Dieckmann condensation method. Data for other methods is more varied and highly dependent on the specific substrate and reaction conditions.
| Starting Materials | Product | Base/Solvent | Yield (%) |
| N-Benzyl-β-alanine ethyl ester and diethyl malonate | 1-Benzylpiperidine-2,4-dione | NaOEt/EtOH | ~75 |
| N-Phenethyl-β-alanine methyl ester and dimethyl malonate | 1-Phenethylpiperidine-2,4-dione | NaH/THF | ~80 |
| Methyl 3-(benzylamino)butanoate and methyl malonyl chloride | 1-Benzyl-6-methylpiperidine-2,4-dione | NaH/Toluene | ~65 |
Synthetic Pathways Overview
The following diagram illustrates the general synthetic pathways for the preparation of piperidine-2,4-diones.
Caption: General synthetic routes to piperidine-2,4-diones.
Conclusion
The synthesis of piperidine-2,4-diones can be achieved through a variety of methods, with the Dieckmann condensation being the most established and versatile. For enantioselective syntheses, methods starting from chiral β-amino acids are particularly valuable. Newer methods, such as those involving anionic enolate rearrangements, continue to expand the toolkit available to synthetic chemists. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired stereochemistry, and the practical considerations of the research or development setting. This guide provides a foundational understanding of the key approaches to empower researchers in this important area of medicinal chemistry.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Phenylpiperidine-2,4-dione
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability of experimental data and the safety of potential therapeutic agents. 6-Phenylpiperidine-2,4-dione, a derivative of the privileged piperidine scaffold, is of significant interest in medicinal chemistry.[1] This guide provides an objective comparison of analytical methods for assessing its purity and presents supporting experimental protocols.
Comparative Synthesis Routes for this compound
The purity of a synthesized compound is intrinsically linked to its method of preparation. Different synthetic routes can yield varying impurity profiles. Two plausible methods for synthesizing substituted piperidine-2,4-diones are the Dieckmann cyclization and the cyclization of β-amino acid derivatives.
Caption: Logical flow comparing two potential synthesis routes for this compound.
The Dieckmann cyclization offers a flexible route to variously substituted piperidine-2,4-diones and is compatible with a range of substituents.[1][2] An alternative approach involves the chain extension of β-aryl-β-amino acids to form δ-aryl-δ-amino-β-ketoesters, which then undergo cyclization.[3] Each method may introduce specific impurities, such as unreacted starting materials, by-products from side reactions, or reagents from the work-up process.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with UV detection.[4][5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.[6][7] | The integrated intensity of an NMR signal is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[8][9][10] |
| Primary Use | Quantifies the main component and known/unknown impurities. Ideal for routine quality control.[4][11] | Identifies and quantifies volatile and thermally stable impurities. Excellent for identifying unknown impurities through mass spectral libraries.[6][12] | Determines the absolute purity of a compound without needing a reference standard of the analyte itself. Serves as an orthogonal method to chromatography.[8][9] |
| Strengths | High precision and accuracy for quantification. Applicable to a wide range of non-volatile and thermally labile compounds. Robust and widely available.[4] | High sensitivity and specificity. Provides structural information for impurity identification.[6][7] | Primary analytical method. Non-destructive. Provides structural confirmation and quantification simultaneously. Can detect non-chromophoric and inorganic impurities.[8][9] |
| Limitations | Requires a chromophore for UV detection. Purity is typically reported as a relative area percentage, which may not reflect absolute purity. Co-eluting impurities can be missed.[4] | Limited to volatile and thermally stable compounds. Derivatization may be required for polar compounds, adding complexity.[13] | Lower sensitivity compared to MS-based methods. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.[8] |
| Typical Purity Reported | >95% - 99.9% (Relative Area %) | Detects impurities at ppm levels. | >95% (Absolute Molar Purity) |
Illustrative Purity Comparison Data
The following table presents hypothetical purity data for this compound synthesized via two different methods, as determined by the analytical techniques discussed. This data is for illustrative purposes to demonstrate how results would be compared.
| Synthesis Method | Analytical Technique | Purity (%) | Major Impurities Detected |
| Method A: Dieckmann Cyclization | HPLC-UV | 98.6 (Area %) | Unreacted β-amino diester, hydrolysis by-products |
| GC-MS | 99.1 (Area %) | Residual solvents (e.g., Toluene, THF) | |
| qNMR | 98.2 (mol/mol %) | Water, unidentified aromatic impurity | |
| Method B: N-Acyl-β-Amino Acid Cyclization | HPLC-UV | 99.3 (Area %) | Starting β-amino acid, over-acylated by-product |
| GC-MS | 99.5 (Area %) | Residual solvents | |
| qNMR | 99.0 (mol/mol %) | Trace amounts of starting materials |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. The following protocols are adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a quantitative assessment of the purity based on the relative peak area.
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program : Start with 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm and 254 nm.
-
Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.
-
Purity Calculation : Purity (%) is calculated as (Peak Area of Main Compound / Total Peak Area of all compounds) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile or semi-volatile impurities.
-
Instrumentation : GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column : A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 100 °C held for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.[12]
-
Injector Temperature : 280 °C.
-
MS Transfer Line Temperature : 290 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-500.
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Purity Calculation : The relative purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
Quantitative ¹H-NMR (qNMR)
This method provides an absolute purity value using a certified internal standard.
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals which do not overlap with the analyte.[10]
-
Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh ~10 mg of the synthesized this compound into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Parameters :
-
Pulse Angle : 90°.
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds for quantitative accuracy).
-
Number of Scans : 16 or higher for good signal-to-noise.
-
-
Purity Calculation : The purity is calculated using the following formula[9]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
General Workflow for Purity Assessment
The process of assessing the purity of a newly synthesized compound follows a logical progression from synthesis to final characterization.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amecj.com [amecj.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to Analytical Techniques for Piperidine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of piperidine, a crucial heterocyclic motif in many pharmaceutical compounds, is paramount in drug discovery, development, and quality control. This guide provides a comprehensive comparison of the principal analytical techniques for piperidine analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
At a Glance: Comparative Performance of Analytical Techniques
The selection of an optimal analytical method hinges on various factors including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. The following table summarizes the key quantitative performance parameters for each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds in the liquid phase with detection by UV absorbance. | Chromatographic separation coupled with highly selective and sensitive mass-based detection.[1] | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[2] |
| Analyte Volatility | Requires analyte to be volatile or rendered volatile through derivatization.[1][3] | Suitable for a wide range of compounds, including non-volatile molecules.[1] | Applicable to a broad spectrum of compounds, including non-volatile and thermally labile ones.[1] | Not dependent on analyte volatility. |
| Linearity Range | Typically in the µg/mL to ng/mL range. For some piperazine derivatives, a linear range of 0-10 μg/mL has been established.[4] | Generally in the µg/mL range. For derivatized piperidine, a linear range of 0.44-53.33 μg/mL has been demonstrated. | Offers a wide dynamic range, often from pg/mL to µg/mL. For piperidine, a linearity of 0.03-0.40 μg/mL has been reported. | Typically in the mg/mL range. For rosuvastatin, a linear range of 0.10 - 5.00 mg/mL has been shown.[5] |
| Limit of Detection (LOD) | For piperazine derivatives, LODs of 0.002-0.156 μg/mL have been reported in various matrices.[4] | For derivatized piperidine, an LOD of 0.15 μg/mL has been achieved. | High sensitivity with a reported LOD of 0.01010 µg/mL for piperidine. | Generally higher LODs. For sulfasalazine, an LOD of 0.02 mg/mL was determined.[6] |
| Limit of Quantitation (LOQ) | For piperazine derivatives, LOQs of 0.008-0.312 μg/mL have been reported.[4] | For derivatized piperidine, an LOQ of 0.44 μg/mL has been reported. | High sensitivity with a reported LOQ of 0.03 µg/mL for piperidine. | For sulfasalazine, an LOQ of 0.07 mg/mL was determined.[6] |
| Precision (%RSD) | Intraday precision for piperazine derivatives has been reported with %RSD values below 20%.[4] | Repeatability for derivatized piperidine analysis has been reported with an RSD of 0.6%. | High precision with reported %RSD values typically below 15%. | High precision, with RSD values for recovery and precision of sulfasalazine reported as 0.59% and 0.65%, respectively.[6] |
| Accuracy (% Recovery) | For a 3-aminopiperidine, recoveries between 99.9% and 104.4% have been reported.[7] | For derivatized piperidine, an average recovery of 101.82% has been reported. | High accuracy with recovery rates for piperidine reported between 92.2% and 95.5%. | High accuracy, with reported recoveries for similar compounds often between 98-102%. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the analysis of piperidine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine, which is volatile, direct analysis is possible, though derivatization is often employed to improve chromatographic peak shape and sensitivity.[3]
Sample Preparation (Direct Injection of a Piperidine Derivative): A simple sample preparation involves dissolving the sample in a suitable solvent for direct injection.
Instrumentation and Conditions (for 3-aminopiperidine): [7]
-
Column: Diphenyl dimethyl polysiloxane stationary phase (30 m length, 0.53 mm internal diameter, 5.0 μm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 240 °C
-
Oven Temperature Program: Initial temperature of 200 °C, hold for 2 minutes, then ramp at 20 °C/min to a final temperature and hold for 11 minutes.
-
Detector: Flame Ionization Detector (FID) at 240 °C
Derivatization (Optional but Recommended for Piperidine): To improve peak shape and thermal stability, derivatization can be performed. A common approach is acylation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique. Since piperidine itself lacks a strong UV chromophore, derivatization is often necessary to achieve sufficient sensitivity.
Sample Preparation (with Pre-Column Derivatization):
-
A solution of the piperidine-containing sample is prepared.
-
A derivatizing agent, such as 4-toluenesulfonyl chloride, is added to the sample in a basic buffer (e.g., sodium bicarbonate).
-
The reaction mixture is incubated to allow for the formation of the UV-active derivative.
Instrumentation and Conditions (for Derivatized Piperidine):
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 32:68 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength appropriate for the derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of piperidine at low concentrations in complex matrices, often without the need for derivatization.[1]
Sample Preparation: For relatively clean samples, a "dilute and shoot" approach may be sufficient. For complex matrices like plasma, protein precipitation is a common sample preparation technique.[1]
Instrumentation and Conditions: [1]
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column suitable for LC-MS analysis.
-
Mobile Phase: A gradient elution using water with 0.05% formic acid and methanol.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min, depending on the column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines like piperidine.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperidine and an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of the analyte concentration without the need for a calibration curve, relying on a certified internal standard.[2]
Sample Preparation:
-
Accurately weigh a specific amount of the piperidine-containing sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The integrals of the characteristic signals for piperidine and the internal standard are carefully determined.
Quantification: The concentration of piperidine is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.
Visualizing the Workflow
To better illustrate the experimental processes and decision-making involved, the following diagrams are provided.
General experimental workflow for piperidine analysis.
Decision tree for selecting a suitable analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scholars.direct [scholars.direct]
- 5. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Phenylpiperidine-2,4-dione
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Phenylpiperidine-2,4-dione, based on established best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses or chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Standard laboratory coat |
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in strict accordance with local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
Designate a specific waste container for this compound.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Crucially, do not mix this waste with other chemical waste streams unless you have confirmed their compatibility to avoid potentially dangerous reactions. [1]
-
-
Containerization:
-
Waste Storage:
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the disposal service with all available information regarding the chemical, including its name and any known or suspected hazards.[1]
-
Complete any required hazardous waste manifest or pickup request forms accurately.[2]
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated and the date of its disposal.[1]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash, as this can lead to severe environmental contamination and is a violation of regulatory standards. [1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Contain the Spill: Use a liquid-absorbent material, such as Chemizorb® or sand, to contain the spill.
-
Collect the Waste: Carefully collect the absorbent material and the spilled substance and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Phenylpiperidine-2,4-dione
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for 6-Phenylpiperidine-2,4-dione, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general safety protocols for hazardous chemicals.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Double gloving is recommended when handling the pure substance or concentrated solutions.[1][2] |
| Eyes & Face | Safety goggles and face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes.[1] |
| Body | Laboratory coat or disposable gown | A lab coat with long sleeves is mandatory. For procedures with a higher risk of splashing, a disposable gown made of low-permeability fabric is recommended.[2] |
| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area or a chemical fume hood.[3] If dust or aerosols may be generated, a fit-tested N95 or higher particulate respirator is necessary.[1] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols.[5]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Storage:
-
Store in a tightly closed, properly labeled container.[3][6]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a locked cabinet or a secure area to restrict access.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Treat all waste containing this compound as hazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[7] The container must be compatible with the chemical.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3][7] Do not pour it down the drain or discard it with regular trash.[3][7]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or disposable gowns, that come into contact with the chemical should also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
